Voglibose
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021442, DTXSID501031239 | |
| Record name | Voglibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Voglibose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+02 g/L | |
| Record name | Voglibose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83480-29-9, 112653-29-9 | |
| Record name | Voglibose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voglibose [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voglibose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voglibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOGLIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Voglibose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Synthesis of Voglibose from Valiolamine
This technical guide provides a comprehensive overview of the chemical properties of this compound, a potent α-glucosidase inhibitor, and a detailed account of its synthesis from the key intermediate, valiolamine.
Chemical Properties of this compound
This compound is a synthetic compound developed for the management of postprandial hyperglycemia in individuals with diabetes mellitus.[1][2] Structurally, it is an N-substituted derivative of valiolamine.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | [4] |
| CAS Registry Number | 83480-29-9 | [5][6] |
| Molecular Formula | C₁₀H₂₁NO₇ | [3][5][6] |
| Molecular Weight | 267.28 g/mol | [3][5][6] |
| Melting Point | 162-163°C | [7][8] |
| Boiling Point | 601.9 ± 55.0 °C (Predicted) | [9][8][10] |
| Solubility | Easily soluble in water and acetic acid.[3] Soluble to 100 mM in water and to 75 mM in DMSO.[5] Soluble in DMSO at ~2 mg/mL and in PBS (pH 7.2) at ~5 mg/mL.[11] | [3][5][11] |
| pKa (Strongest Acidic) | 12.46 | [1] |
| pKa (Strongest Basic) | 7.66 | [1] |
| Optical Rotation | [α]D²⁵ +26.2° (c = 1 in water) | [7][9][8] |
| Physical Description | Colorless crystals or a white to off-white solid.[7][8][11] | [7][8][11] |
| Storage Temperature | -20°C | [5][9][11] |
Synthesis of this compound from Valiolamine
The synthesis of this compound from valiolamine is a well-established process that involves two primary steps: the oxidative deamination of valiolamine to form the intermediate valiolone, followed by the reductive amination of valiolone with 2-amino-1,3-propanediol (serinol).[3][12]
Synthesis Pathway
The overall synthetic route from valiolamine to this compound is depicted in the diagram below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]
- 4. This compound | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 83480-29-9): R&D Systems [rndsystems.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound [drugfuture.com]
- 8. This compound CAS#: 83480-29-9 [m.chemicalbook.com]
- 9. 83480-29-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. wap.guidechem.com [wap.guidechem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. US6150568A - Valiolone, a method of preparing it, and its use to prepare acarbose and this compound - Google Patents [patents.google.com]
A Deep Dive into the Intestinal Alpha-Glucosidase Inhibition Mechanism of Voglibose
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Voglibose is a potent, competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. By reversibly binding to the active sites of these enzymes, this compound effectively delays the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides. This targeted action mitigates postprandial hyperglycemia, a critical factor in the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative inhibition data, detailed experimental protocols for its characterization, and visual diagrams of the key pathways and processes involved.
Core Mechanism of Action: Competitive Inhibition
The primary therapeutic action of this compound stems from its structural similarity to the natural disaccharide substrates of intestinal α-glucosidases, such as sucrase-isomaltase and maltase-glucoamylase.[1] These enzymes are essential for the final step in carbohydrate digestion, hydrolyzing disaccharides and oligosaccharides into glucose and other monosaccharides for absorption.[2]
This compound acts as a competitive inhibitor, binding reversibly to the carbohydrate-binding site of these enzymes.[3] This binding event physically obstructs the entry of dietary carbohydrates into the active site, thereby preventing their hydrolysis. The delay in carbohydrate breakdown and subsequent glucose absorption from the intestine leads to a blunted and delayed rise in post-meal blood glucose levels.[4] Notably, this compound's inhibitory activity against sucrase and maltase is significantly higher—reportedly 190 to 270 times greater—than that of acarbose, another commonly used α-glucosidase inhibitor.[4]
Quantitative Inhibition Data
The potency of this compound has been quantified against several key intestinal α-glucosidases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for these enzymes, particularly those from mammalian sources. There is, however, some variance in the reported values in the literature, which may be attributable to differences in enzyme source and assay conditions.
| Enzyme Target | Enzyme Source | Inhibitor | IC50 Value | Reference |
| Sucrase | Rat Intestine | This compound | 0.07 µM | [5] |
| (Unspecified) | This compound | 3.9 nM | [6] | |
| Maltase | Rat Intestine | This compound | 0.11 µM | [5] |
| (Unspecified) | This compound | 6.4 nM | [6] | |
| Human Caco-2 Cells | This compound | 0.07 µM | [2] | |
| Rat Intestine (in vivo) | This compound | 1.8 µM (hydrolysis) | [7] | |
| Isomaltase | Rat Intestine | This compound | 0.16 µM | [5] |
| α-Glucosidase | Human Lysosome | This compound | 5.6 µM | [5] |
| β-Glucosidase | Human | This compound | >1,000 µM | [5] |
Note: The significant selectivity of this compound for α-glucosidases over β-glucosidases (e.g., lactase) is a key feature, minimizing the risk of lactose intolerance-like side effects.[2][5]
Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
Characterizing the inhibitory potential of compounds like this compound is typically achieved through an in vitro enzymatic assay. The following protocol is a synthesized representation for determining α-glucosidase inhibition using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
3.1. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae or a rat intestinal acetone powder preparation.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
This compound (or test compound).
-
Acarbose (as a positive control).
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) as a stop solution.
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Incubator set to 37°C.
3.2. Methodology
-
Enzyme Preparation: Prepare a working solution of α-glucosidase (e.g., 0.5 - 1.0 U/mL) in cold phosphate buffer. If using rat intestinal powder, suspend it in buffer, sonicate on ice, centrifuge (e.g., 10,000 x g for 30 min at 4°C), and use the resulting supernatant.
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of this compound and create a series of dilutions to determine the IC50 value.
-
Prepare a stock solution of the substrate pNPG (e.g., 3-5 mM) in phosphate buffer.
-
-
Assay Procedure:
-
Add 50 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions (or solvent for control wells) to the appropriate wells.
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubation: Mix and incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for an additional 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50-100 µL of sodium carbonate solution. The hydrolysis of pNPG by the enzyme releases p-nitrophenol, which is yellow under alkaline conditions.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (Where Abs_control is the absorbance of the enzyme reaction without inhibitor and Abs_sample is the absorbance with the inhibitor).
-
The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Physiological Consequences of Inhibition
The inhibition of intestinal α-glucosidases by this compound initiates a cascade of beneficial physiological effects beyond the immediate reduction of glucose absorption.
-
Delayed Carbohydrate Absorption: The primary effect is the slowed passage of glucose from the intestinal lumen into the bloodstream, directly mitigating postprandial glycemic excursions.
-
Increased GLP-1 Secretion: By allowing undigested carbohydrates to travel further down the small intestine, this compound stimulates the L-cells of the distal gut. This leads to an increased secretion of Glucagon-Like Peptide-1 (GLP-1).[4][7] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and promotes satiety.
-
Improved Glycemic Control: The combined effect of slowed glucose absorption and enhanced incretin activity leads to improved overall glycemic control, reflected in lower HbA1c levels in patients with type 2 diabetes.[8]
Conclusion
This compound is a highly specific and potent competitive inhibitor of intestinal α-glucosidases. Its mechanism of action is well-defined, leading to a direct delay in carbohydrate absorption and a subsequent, indirect stimulation of the beneficial incretin system. The quantitative data underscore its high potency, and standardized in vitro assays provide a reliable method for evaluating its activity and discovering novel inhibitors. This targeted, localized mechanism within the gastrointestinal tract makes this compound an effective and well-tolerated agent in the therapeutic arsenal for managing type 2 diabetes.
References
- 1. Long-term therapeutic effects of this compound, a potent intestinal alpha-glucosidase inhibitor, in spontaneous diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alpha-glucosidase inhibitor this compound: Topics by Science.gov [science.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Chronic administration of this compound, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Voglibose on Gut Microbiome Composition and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voglibose, an α-glucosidase inhibitor, primarily acts within the gastrointestinal tract to delay carbohydrate absorption, thereby managing postprandial hyperglycemia.[1] Emerging evidence demonstrates that its therapeutic effects extend beyond glycemic control, significantly modulating the composition and functional output of the gut microbiome. By increasing the delivery of undigested carbohydrates to the colon, this compound fuels microbial fermentation, leading to a cascade of downstream effects including altered short-chain fatty acid (SCFA) production, enhanced glucagon-like peptide-1 (GLP-1) secretion, and improved intestinal barrier integrity.[2][3] This guide provides an in-depth technical overview of the mechanisms by which this compound interacts with the gut microbiota, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Quantitative Data on this compound-Induced Changes
This compound administration induces significant and measurable changes in microbial metabolites and host physiological markers. The following tables summarize key quantitative data from preclinical studies.
Impact on Short-Chain Fatty Acid (SCFA) Production
This compound alters the metabolic output of the gut microbiota, notably increasing the production of beneficial SCFAs. Studies in diabetic KKAy mice show a significant rise in fecal acetic and propionic acid after 8 weeks of treatment.[2][4]
Table 1: Fecal SCFA Concentrations in Diabetic KKAy Mice After 8-Week this compound Treatment
| Analyte | Diabetic Model (DM) Group (Mean ± SEM) | This compound (1 mg/kg) Group (Mean ± SEM) | p-value |
| Acetic Acid (μmol/g) | ~38 | ~58 | < 0.05 |
| Propionic Acid (μmol/g) | ~12 | ~22 | < 0.05 |
| Butyric Acid (μmol/g) | ~10 | ~15 | > 0.05 (ns) |
| Total SCFAs (μmol/g) | ~70 | ~105 | > 0.05 (ns) |
| (Data adapted from Sun et al., 2022.[2][4] Exact values are estimated from graphical representations.) |
Similarly, a two-week study in mice demonstrated that this compound significantly increases acetate and propionate concentrations in the cecum.[3]
Table 2: Cecal SCFA Concentrations in Mice After 2-Week this compound Treatment
| Analyte | Control Group (Mean ± S.E.M.) | This compound Group (Mean ± S.E.M.) | p-value |
| Acetate (μmol/g) | ~35 | ~55 | < 0.05 |
| Propionate (μmol/g) | ~10 | ~20 | < 0.05 |
| Butyrate (μmol/g) | ~10 | ~18 | < 0.05 |
| Total SCFAs (μmol/g) | ~55 | ~93 | < 0.05 |
| (Data adapted from Gion et al., 2018.[3] Exact values are estimated from graphical representations.) |
Effects on Host Metabolic and Intestinal Health Markers
The microbially-driven changes in SCFAs are associated with improved host metabolic parameters and gut barrier function. This compound treatment enhances the secretion of GLP-1 and upregulates the expression of key tight junction proteins in the ileum.[2]
Table 3: Metabolic and Gut Integrity Markers in Diabetic KKAy Mice After this compound Treatment
| Parameter | Diabetic Model (DM) Group | This compound (1 mg/kg) Group | p-value |
| Metabolic Markers | |||
| Fasting Blood Glucose (mmol/L) | ~18 | ~10 | < 0.001 |
| HbA1c (%) | ~9.5 | ~8.0 | < 0.05 |
| Active GLP-1 (pmol/L, stimulated) | ~2.5 | ~5.0 | < 0.05 |
| Gut Integrity Markers (Relative Protein Abundance) | |||
| MCT1 (SCFA Transporter) | 1.0 | ~1.8 | < 0.05 |
| SMCT1 (SCFA Transporter) | 1.0 | ~1.7 | < 0.05 |
| ZO-1 (Tight Junction) | 1.0 | ~1.5 | < 0.05 |
| Occludin (Tight Junction) | 1.0 | ~1.2 | > 0.05 (ns) |
| (Data adapted from Sun et al., 2022.[2][5] Values are mean approximations estimated from graphical representations.) |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. This section outlines the core protocols used to investigate the effects of this compound on the gut microbiome.
Animal Model and this compound Administration
A common model for these studies is the type 2 diabetic KKAy mouse.[2][6]
-
Animal Model : Male KKAy mice, 4-6 weeks old.
-
Acclimatization : Mice are acclimatized for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity).
-
Diet : Fed a high-fat diet for 4 weeks to induce a diabetic phenotype.[2]
-
Grouping : Mice are randomized into a diabetic model (DM) group and a this compound-treated (Vogli) group based on body weight and blood glucose levels.
-
Drug Administration : this compound is administered at a dose of 1 mg/kg body weight once daily via oral gavage for a period of 8 weeks. The DM group receives an equivalent volume of water.[1][2]
Gut Microbiome Composition Analysis (16S rRNA Sequencing)
This protocol outlines the steps for analyzing fecal microbiota composition.[7][8][9]
-
Sample Collection : Fecal pellets are collected from mice at baseline and specified time points, then immediately snap-frozen in liquid nitrogen and stored at -80°C.
-
DNA Extraction : Total genomic DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit or Maxwell RSC Fecal Microbiome DNA Kit) following the manufacturer's instructions, often including a bead-beating step for mechanical lysis.[10]
-
PCR Amplification : The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers such as 338F (5′-ACTCCTACGGGAGGCAGCA-3′) and 806R (5′-GGACTACHVGGGTWTCTAAT-3′).[8]
-
Library Preparation and Sequencing : Amplicons are purified, quantified, and pooled. Sequencing is performed on an Illumina MiSeq platform (2 × 300 bp paired-end).[10]
-
Data Analysis : Raw sequencing data is processed using a pipeline like QIIME 2 or DADA2.[7] This involves quality filtering, denoising, merging of paired-end reads, chimera removal, and clustering reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at 97% similarity. Taxonomic assignment is performed against a reference database like Greengenes or SILVA.
Short-Chain Fatty Acid (SCFA) Analysis (GC-MS)
This protocol details the quantification of SCFAs from cecal or fecal contents.[11][12][13]
-
Sample Preparation : A known weight of fecal or cecal content is homogenized in a solution (e.g., ethanol or PBS). A deuterated internal standard mix (e.g., d4-acetic acid, d6-propionic acid) is added for quantification.[13]
-
Deproteinization & Extraction : Proteins are precipitated using methanol or another suitable solvent. The sample is centrifuged, and the supernatant is collected.
-
Derivatization : As SCFAs are highly volatile, derivatization is required for GC-MS analysis. A common method involves acidification (e.g., with succinic acid) followed by esterification using agents like isobutyl chloroformate/isobutanol, which can be performed in an aqueous solution to prevent loss of volatile SCFAs during drying.[12][13]
-
GC-MS Analysis : The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). Separation is achieved on a suitable capillary column (e.g., DB-5ms). The MS is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.[13]
-
Quantification : SCFA concentrations are calculated based on the peak areas relative to the internal standards using external calibration curves.
Intestinal Tissue Analysis (Western Blot)
This protocol is for quantifying protein expression (e.g., tight junctions, transporters) in ileum tissue.[14][15][16]
-
Tissue Homogenization : A section of the ileum is collected and immediately frozen. The tissue is later homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on an SDS-polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., rabbit anti-ZO-1, mouse anti-occludin, rabbit anti-MCT1) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection : After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
Visualizing Mechanisms and Workflows
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for investigating the effects of this compound, from animal treatment to multi-omics data analysis.
Caption: Workflow for this compound-Microbiome Interaction Studies.
Proposed Signaling Pathway
This compound's inhibition of α-glucosidase initiates a series of events that link gut microbial activity to host physiological improvements, including enhanced GLP-1 secretion and reduced inflammation.
Caption: this compound-Induced Gut-Host Signaling Cascade.
Microbial Metabolism of this compound
The gut microbiota not only responds to this compound but can also directly metabolize it. This interaction suggests that the efficacy of this compound may be dependent on an individual's microbiome composition.[17][18]
Caption: Impact of Microbiota on this compound Metabolism.
Impact on Microbial Gene Function
Beyond altering community structure, this compound impacts the functional genetic profile of the microbiome. Predictive functional profiling using tools like Tax4Fun, based on 16S rRNA data, can infer changes in metabolic pathways.[19][20] For instance, studies comparing this compound with acarbose suggest that the differential production of acetate and propionate may be linked to the expression of specific microbial enzymes, such as 2-oxoisovalerate dehydrogenase and pyruvate oxidase.[3] This indicates that this compound selectively favors bacteria possessing specific carbohydrate metabolism pathways, thereby shaping the functional capacity of the entire microbial community. Further research using shotgun metagenomics is warranted to fully elucidate these functional shifts.
Conclusion and Future Directions
This compound exerts a profound influence on the gut microbiome's composition and function. By increasing the flux of carbohydrates to the colon, it promotes the growth of SCFA-producing bacteria, which in turn triggers beneficial host responses, including enhanced GLP-1 secretion, reduced intestinal inflammation, and improved gut barrier function. The gut microbiota can also directly metabolize this compound, a factor that may contribute to inter-individual variability in drug response.
For drug development professionals, these findings highlight the gut microbiome as a critical factor in the mechanism of action and efficacy of α-glucosidase inhibitors. Future research should focus on:
-
Human Clinical Trials : Correlating this compound-induced microbiome shifts with clinical outcomes in diverse patient populations.
-
Shotgun Metagenomics : Moving beyond 16S rRNA to obtain a higher-resolution view of functional and strain-level changes.
-
Metabolomics : Expanding the analysis beyond SCFAs to identify other key microbial metabolites influenced by this compound.
-
Personalized Medicine : Investigating whether a patient's baseline microbiome can predict their therapeutic response to this compound, potentially enabling personalized treatment strategies.
References
- 1. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice [mdpi.com]
- 3. Comparisons of Effects on Intestinal Short-Chain Fatty Acid Concentration after Exposure of Two Glycosidase Inhibitors in Mice [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 002468 - KKAy, KK-Ay, lethal yellow Strain Details [jax.org]
- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Gut microbiome analysis by 16S rRNA sequencing [bio-protocol.org]
- 9. Gut Microbiome 16S rRNA Gene Sequencing Analysis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut microbiota, tight junction protein expression, intestinal resistance, bacterial translocation and mortality following cholestasis depend on the genetic background of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Tax4Fun: predicting functional profiles from metagenomic 16S rRNA data - PMC [pmc.ncbi.nlm.nih.gov]
Voglibose: A Comprehensive Technical Guide on its Molecular Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose is a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine, this compound delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This technical guide provides an in-depth overview of the molecular structure and physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals in the field of drug development.
Molecular Structure
This compound, chemically known as (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, is a synthetic N-substituted derivative of valiolamine.[1][2] Its structure is characterized by a substituted cyclohexanetetrol ring, which mimics the structure of a carbohydrate substrate, allowing it to bind to the active site of α-glucosidase enzymes.
Chemical Identifiers:
-
IUPAC Name: (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol[1]
-
CAS Number: 83480-29-9[3]
-
Chemical Formula: C₁₀H₂₁NO₇[3]
-
Molecular Weight: 267.28 g/mol [3]
-
SMILES: C1--INVALID-LINK--O)O)O)O">C@@HNC(CO)CO[3]
Physicochemical Properties
The physicochemical properties of a drug molecule are fundamental to its formulation, delivery, and pharmacokinetic profile. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 162-165 °C | [3][6][7] |
| Boiling Point | 601.9 °C (Predicted) | [3] |
| pKa (Strongest Acidic) | 12.46 (Predicted) | |
| pKa (Strongest Basic) | 7.66 (Predicted) | |
| logP | -2.3 (Predicted) | |
| Water Solubility | 190.0 mg/mL | |
| DMSO Solubility | ≥12.95 mg/mL (with gentle warming) | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Stability | Stable for ≥ 4 years when stored at -20°C.[1] It is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. | [8][9][10] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, affecting its absorption and distribution. A standard method for pKa determination is potentiometric titration.
Methodology:
-
Preparation of Solutions: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, typically purified water or a co-solvent system for poorly soluble compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: A known volume of the this compound solution is placed in a thermostatted vessel. The solution is then titrated with the standardized strong base (or acid), and the pH is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the drug is ionized.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for logP determination.
Methodology:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the drug between the two phases to reach equilibrium. The mixture is then allowed to stand for complete phase separation.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Stability-Indicating HPLC Method
To assess the stability of this compound under various stress conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed. This method can separate the intact drug from its degradation products.
Methodology:
-
Stress Conditions: this compound is subjected to forced degradation under various conditions as per ICH guidelines, including:
-
Acidic: 0.1 N HCl at 60°C
-
Alkaline: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C
-
Photolytic: Exposure to UV light
-
-
Chromatographic System: A typical system would consist of a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water in a specific ratio (e.g., 20:80 v/v).[9][10]
-
Detection: As this compound lacks a strong UV chromophore, detection is often performed using a Refractive Index Detector (RID) or by post-column derivatization followed by fluorescence detection. A common detection wavelength for derivatized this compound is around 272 nm.[9][10]
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak areas of the intact drug and any degradation products are measured to determine the extent of degradation.
Signaling Pathways and Mechanism of Action
This compound primarily exerts its therapeutic effect by inhibiting α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thus reducing postprandial blood glucose levels. Beyond this direct enzymatic inhibition, this compound has been shown to modulate key signaling pathways involved in glucose homeostasis and cellular function.
Inhibition of Alpha-Glucosidase
Caption: this compound competitively inhibits α-glucosidase, reducing glucose absorption.
Modulation of GLP-1 Signaling
This compound has been demonstrated to increase the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose control. The delayed delivery of carbohydrates to the distal small intestine, where L-cells that secrete GLP-1 are abundant, is thought to be the primary mechanism for this effect.
Caption: this compound increases GLP-1 secretion, leading to enhanced insulin release.
Downstream Effects via PI3K/Akt and ERK Pathways
The activation of the GLP-1 receptor initiates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and function. This compound, by increasing GLP-1, can indirectly influence these pathways, contributing to its potential cardiovascular benefits.
Caption: GLP-1 receptor activation by this compound influences PI3K/Akt and ERK pathways.
Conclusion
This compound is a well-characterized α-glucosidase inhibitor with a defined molecular structure and a range of physicochemical properties that are conducive to its oral administration and localized action in the gastrointestinal tract. A thorough understanding of these properties, along with its primary mechanism of action and its influence on key signaling pathways, is essential for its effective use in the management of type 2 diabetes and for the development of future antidiabetic therapies. The experimental protocols provided in this guide offer a foundation for the quality control and further investigation of this important therapeutic agent.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
The Effect of Voglibose on GLP-1 Secretion: A Mechanistic Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Voglibose, an α-glucosidase inhibitor, is clinically utilized for the management of postprandial hyperglycemia in patients with type 2 diabetes mellitus. Beyond its primary function of delaying carbohydrate absorption, a significant body of evidence has demonstrated that this compound enhances the secretion and circulating levels of active Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with profound effects on glucose homeostasis. This document provides an in-depth technical overview of the multifaceted mechanisms through which this compound modulates GLP-1 secretion. It synthesizes quantitative data from key preclinical and clinical studies, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Primary Mechanism of Action: α-Glucosidase Inhibition
This compound competitively and reversibly inhibits α-glucosidase enzymes, such as sucrase and maltase, located in the brush border of the small intestine[1][2]. This inhibition delays the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides[2]. Consequently, the concentration of undigested carbohydrates increases in the distal part of the small intestine (ileum) and colon, where enteroendocrine L-cells, responsible for producing GLP-1, are densely populated[3]. The arrival of these nutrients in the lower gut serves as a direct stimulus for GLP-1 secretion from L-cells[1][3].
Secondary Mechanisms for Increased Active GLP-1
Recent studies have elucidated additional mechanisms that contribute to the elevated levels of active GLP-1 observed following chronic this compound administration. These secondary pathways complement the primary effect of enhanced secretion.
Decreased DPP-4 Activity
Chronic, but not acute, treatment with this compound has been shown to decrease the plasma activity of Dipeptidyl Peptidase-4 (DPP-4)[4][5]. DPP-4 is the primary enzyme responsible for the rapid degradation of active GLP-1 into its inactive form. Studies in ob/ob mice revealed that long-term this compound administration reduces plasma DPP-4 concentrations, leading to a 40-51% decrease in its enzymatic activity[4]. This reduction in GLP-1 clearance prolongs its half-life, thereby increasing the circulating pool of active GLP-1.
Increased Gut GLP-1 Content
In addition to stimulating secretion, chronic this compound treatment upregulates the GLP-1 production machinery within the gut. This is evidenced by a 1.5- to 1.6-fold increase in GLP-1 content in the lower intestine and colon of treated ob/ob mice[4]. This increase is associated with the elevated expression of the glucagon gene (Gcg), which encodes GLP-1, and Neurod1, a transcription factor involved in enteroendocrine cell differentiation and hormone expression[4][5][6].
Amelioration of Intestinal Inflammation and ER Stress
In a type 2 diabetes mouse model (KKAy mice), this compound treatment was found to improve intestinal health by mitigating inflammation and endoplasmic reticulum (ER) stress[7][8]. The study observed that this compound decreased the population of pro-inflammatory macrophages and the expression of nuclear factor kappa B (NF-κB) in the ileum[7]. Furthermore, it attenuated ER stress mediated by the IRE1α-XBP1 pathway[7][8]. A healthier intestinal environment with reduced inflammatory and cellular stress may support optimal L-cell function and, consequently, GLP-1 secretion[9]. This is also associated with an increase in beneficial short-chain fatty acids (SCFAs), such as acetic and propionic acid, which are known to stimulate L-cells[7][8].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on GLP-1 and related parameters as reported in key preclinical and clinical studies.
Table 1: Effect of this compound on Plasma GLP-1 Levels
| Study Population | Treatment Details | Duration | Outcome | Fold/Percent Increase | Citation |
|---|---|---|---|---|---|
| ob/ob Mice | 0.001% - 0.005% this compound in diet | 1 Day | Plasma Active GLP-1 | 1.6 to 3.4-fold | [4] |
| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | Plasma Active GLP-1 | 1.9 to 4.1-fold | [4] |
| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | Total Amidated GLP-1 | 1.3 to 1.5-fold | [4] |
| Healthy Volunteers | 1.0 mg this compound (single dose) | 1 Day | GLP-1 Secretion | >80% vs. control | [10] |
| Healthy Volunteers | 1.0 mg this compound (3x daily) | 7 Days | GLP-1 Secretion | >90% vs. control | [10] |
| Prediabetic db/db Mice | 0.001% this compound in diet | 3 Weeks | Plasma Active GLP-1 | 1.8-fold |[11] |
Table 2: Effect of Chronic this compound Treatment on DPP-4 Activity and Gut GLP-1 Content
| Study Population | Treatment Details | Duration | Parameter | Quantitative Change | Citation |
|---|---|---|---|---|---|
| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | Plasma DPP-4 Activity | ↓ 40% to 51% | [4] |
| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | GLP-1 Content (Lower Intestine) | ↑ 1.5 to 1.6-fold | [4] |
| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | GLP-1 Content (Colon) | ↑ 1.4 to 1.6-fold | [4] |
| Prediabetic db/db Mice | 0.001% this compound in diet | 3 Weeks | Plasma DPP-4 Activity | ↓ 15% |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols from key cited studies.
Protocol: Chronic Administration in ob/ob Mice[4]
-
Animal Model: Male ob/ob mice, a model for obesity and insulin resistance.
-
Treatment Groups:
-
Control group (standard diet).
-
This compound low dose (0.001% w/w in diet).
-
This compound high dose (0.005% w/w in diet).
-
-
Duration: 3 to 4 weeks for chronic studies; 1 day for acute studies.
-
Sample Collection: Blood samples were collected from the tail vein into tubes containing a DPP-4 inhibitor to prevent ex vivo GLP-1 degradation. For tissue analysis, intestinal segments (lower intestine, colon) were harvested.
-
Biochemical Assays:
-
Active GLP-1: Measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for the active form (GLP-1 (7-36) amide).
-
Total GLP-1: Measured using an ELISA kit that detects both active and inactive forms.
-
DPP-4 Activity: Assessed using a fluorometric assay measuring the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC).
-
-
Gene Expression Analysis: Total RNA was extracted from intestinal tissue, reverse-transcribed to cDNA, and analyzed using quantitative real-time PCR (qPCR) for Gcg and Neurod1 expression.
Protocol: Administration in Diabetic KKAy Mice[7][8]
-
Animal Model: Male KKAy mice, a model for type 2 diabetes. Mice were fed a high-fat diet to induce the diabetic phenotype.
-
Treatment: this compound (1 mg/kg) administered by oral gavage once daily.
-
Duration: 8 weeks.
-
Metabolic Analysis: Oral glucose tolerance tests (OGTT) were performed. Blood was sampled at multiple time points after a glucose challenge to measure glucose, insulin, and GLP-1 levels.
-
Intestinal Analysis:
-
Histology: Ileum sections were stained with hematoxylin and eosin (H&E) for morphological assessment.
-
Immunohistochemistry/Immunofluorescence: Staining was performed to identify and quantify macrophage populations (e.g., using F4/80 as a marker) and tight junction proteins.
-
Western Blot: Protein expression levels of factors involved in ER stress (e.g., IRE1α, XBP1) and inflammation (e.g., NF-κB) were quantified in ileal tissue lysates.
-
SCFA Analysis: Fecal samples were analyzed for short-chain fatty acid content using gas chromatography-mass spectrometry (GC-MS).
-
Conclusion
The therapeutic effect of this compound on glucose metabolism extends beyond the simple delay of carbohydrate absorption. It actively mobilizes the endogenous GLP-1 system through a combination of complementary mechanisms. The primary driver is the increased delivery of carbohydrates to the distal gut, directly stimulating L-cell secretion. This effect is significantly amplified by chronic administration, which additionally reduces the degradation of active GLP-1 by inhibiting DPP-4 activity and upregulates GLP-1 synthesis at the tissue level. Furthermore, this compound's ability to improve the intestinal environment by reducing inflammation and ER stress may provide a more favorable milieu for incretin-secreting cells. This multifaceted mechanism of action makes this compound a noteworthy agent in the context of incretin-based therapies for type 2 diabetes. Future research should aim to further delineate the precise molecular links between α-glucosidase inhibition and the downstream regulation of DPP-4 and intestinal inflammation.
References
- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of this compound, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcpharmacol.com [mcpharmacol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
The Role of Voglibose in Regulating Inflammatory Responses in the Ileum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voglibose, an α-glucosidase inhibitor primarily used for the management of type 2 diabetes, is emerging as a potent modulator of intestinal inflammatory responses, particularly within the ileum. This technical guide synthesizes current research to provide an in-depth understanding of the mechanisms through which this compound exerts its anti-inflammatory effects. By delaying carbohydrate digestion and absorption, this compound not only influences systemic metabolic control but also initiates a cascade of local effects within the gut. These include the alteration of the gut microbiota composition, an increase in the production of beneficial short-chain fatty acids (SCFAs), and the enhanced secretion of glucagon-like peptide-1 (GLP-1). This guide details the molecular pathways implicated in this compound's action, including the inhibition of the NF-κB signaling pathway and the attenuation of endoplasmic reticulum stress. We present quantitative data from key studies in tabular format, provide detailed experimental protocols for relevant assays, and illustrate the core signaling pathways using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound beyond glycemic control.
Introduction: this compound Beyond Glycemic Control
This compound is a well-established α-glucosidase inhibitor that competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine.[1][2] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia.[3][4] While its systemic effects on glucose metabolism are well-documented, recent scientific inquiry has illuminated a significant, localized impact of this compound on the gastrointestinal tract, with profound implications for intestinal inflammation.
The ileum, the final section of the small intestine, is a critical site for nutrient absorption and plays a pivotal role in immune homeostasis. It is characterized by a dense population of immune cells and is a primary location for the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Chronic inflammation of the ileum is a hallmark of inflammatory bowel disease (IBD), including Crohn's disease.[6] Emerging evidence strongly suggests that this compound, through its primary mechanism of action, initiates a series of downstream events that collectively suppress inflammatory processes in the ileum.[7][8]
This guide will explore the multifaceted role of this compound in the ileum, focusing on its influence on the gut microbiota, SCFA production, GLP-1 secretion, and the direct modulation of key inflammatory signaling pathways.
Mechanism of Action: A Multi-pronged Approach to Inflammation Regulation
This compound's anti-inflammatory effects in the ileum are not mediated by a single mechanism but rather by a confluence of interconnected events that stem from its ability to delay carbohydrate digestion.
Modulation of Gut Microbiota and Increased Short-Chain Fatty Acid (SCFA) Production
By preventing the absorption of carbohydrates in the upper small intestine, this compound increases the delivery of these undigested carbohydrates to the distal gut, including the ileum and colon.[9] This serves as a substrate for fermentation by the resident gut microbiota.[9][10] This altered metabolic environment leads to a shift in the composition of the gut microbiome. Studies have shown that this compound administration can decrease the Firmicutes to Bacteroidetes ratio, a change often associated with a healthier gut phenotype.[2][11]
The fermentation of these carbohydrates by the altered microbiota results in the increased production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[8][12] These SCFAs are not merely metabolic byproducts; they are potent signaling molecules with well-documented anti-inflammatory properties. They contribute to maintaining the integrity of the intestinal barrier, provide energy for colonocytes, and modulate the activity of immune cells.[12][13] Specifically, this compound treatment has been shown to significantly increase the fecal concentrations of beneficial SCFAs like acetic acid and propionic acid.[8]
Enhancement of Glucagon-Like Peptide-1 (GLP-1) Secretion
The delayed transit of carbohydrates to the distal ileum, rich in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[5][7] this compound has been demonstrated to significantly enhance both basal and glucose-stimulated GLP-1 secretion.[8] GLP-1 is an incretin hormone known for its role in glucose homeostasis, but it also possesses significant immunomodulatory functions.[14][15] GLP-1 receptors (GLP-1R) are expressed on various immune cells, including intraepithelial lymphocytes (IELs).[3][14] Activation of GLP-1R on these cells can suppress the production of pro-inflammatory cytokines such as IL-2, IL-17a, and TNF-α.[14] This suggests that the increased GLP-1 secretion induced by this compound contributes directly to the dampening of inflammatory responses within the ileal mucosa.
Direct Attenuation of Inflammatory Signaling Pathways in the Ileum
Beyond the indirect effects mediated by the microbiota and GLP-1, this compound has been shown to directly impact key inflammatory signaling pathways within the ileal tissue.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6][16] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[17][18] In a diabetic mouse model, this compound treatment significantly decreased the phosphorylation of the p65 subunit of NF-κB in the ileum.[7][19] This inhibition of NF-κB activation is a critical mechanism underlying this compound's anti-inflammatory effect, leading to a reduction in the expression of downstream inflammatory mediators.[20]
Endoplasmic reticulum (ER) stress is increasingly recognized as a key contributor to intestinal inflammation.[5] The unfolded protein response (UPR) is a cellular mechanism to cope with ER stress, and one of its key pathways is mediated by inositol-requiring protein 1α (IRE1α) and X-box binding protein 1 (XBP1).[21][22] Chronic activation of the IRE1α-XBP1 pathway can promote inflammation.[7][23] Studies have shown that this compound treatment can attenuate this pathway in the ileum, suggesting that the drug helps to resolve ER stress and thereby reduce a significant source of inflammation.[8]
Quantitative Data on the Effects of this compound in the Ileum
The following tables summarize the quantitative data from a key study by Fu et al. (2022), which investigated the effects of this compound in a diabetic KKAy mouse model.[19][24][25][26]
Table 1: Effect of this compound on Ileal Histological Scores
| Parameter | Diabetic Model (DM) Group (Mean ± SEM) | This compound-Treated (Vogli) Group (Mean ± SEM) | p-value |
| Microscopic Total Score | 2.5 ± 0.3 | 1.0 ± 0.2 | < 0.01 |
| Inflammation Score | 1.2 ± 0.2 | 0.4 ± 0.1 | < 0.01 |
| Crypt Damage Score | 0.8 ± 0.2 | 0.3 ± 0.1 | < 0.05 |
| Extent of Inflammation | 0.5 ± 0.1 | 0.2 ± 0.1 | < 0.05 |
Table 2: Effect of this compound on Ileal Macrophage Populations and NF-κB Activation
| Parameter | Diabetic Model (DM) Group | This compound-Treated (Vogli) Group |
| Pro-inflammatory Macrophages | Notably increased | Notably decreased |
| p-NF-κB p65 Positive Area | Significantly increased | Significantly decreased |
Table 3: Effect of this compound on GLP-1 Secretion and Fecal SCFA Levels
| Parameter | Diabetic Model (DM) Group (Mean ± SEM) | This compound-Treated (Vogli) Group (Mean ± SEM) | p-value |
| Active GLP-1 (0 min) | ~20 pg/mL | ~45 pg/mL | < 0.05 |
| Active GLP-1 (15 min) | ~40 pg/mL | ~78 pg/mL | < 0.001 |
| Fecal Acetic Acid | Lower levels | Significantly increased | |
| Fecal Propionic Acid | Lower levels | Significantly increased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on this compound's effects on the ileum.
Hematoxylin and Eosin (H&E) Staining of Ileal Tissue
This protocol is used to assess the general morphology and inflammatory cell infiltration in the ileum.[4][27][28]
-
Tissue Preparation:
-
Euthanize the mouse and dissect the ileum.
-
Fix the ileal tissue in 4% paraformaldehyde for 24 hours at room temperature.
-
Wash the tissue with running tap water for 30-60 minutes.
-
-
Dehydration and Embedding:
-
Dehydrate the tissue through a graded series of ethanol solutions (70%, 80%, 95%, 100%).
-
Clear the tissue in two changes of xylene for 30 minutes each.
-
Infiltrate the tissue with paraffin wax at 56°C for 2 hours.
-
Embed the tissue in a paraffin block.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides and dry at 60°C for 1-2 hours.
-
Dewax the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Stain with hematoxylin solution for 5-10 minutes.
-
Rinse with running tap water for 5-15 minutes.
-
Differentiate in 0.5% acid-alcohol for a few seconds.
-
Counterstain with eosin solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a coverslip using a resinous mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope to assess inflammatory cell infiltration, crypt damage, and overall tissue integrity.
-
Western Blotting for Tight Junction Proteins and Signaling Molecules
This protocol is used to quantify the expression of specific proteins, such as tight junction proteins (occludin, ZO-1) and phosphorylated NF-κB p65.[29][30][31]
-
Protein Extraction:
-
Homogenize frozen ileal tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-NF-κB p65, rabbit anti-occludin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Gas Chromatography (GC) for Short-Chain Fatty Acid (SCFA) Analysis
This protocol is used to measure the concentration of SCFAs in fecal samples.[8][32][33][34]
-
Sample Preparation:
-
Homogenize a known weight of frozen fecal sample (e.g., 100 mg) in distilled water.
-
Acidify the homogenate with an acid (e.g., HCl) to protonate the SCFAs.
-
-
Extraction:
-
Add an organic solvent (e.g., a mixture of N-butanol, tetrahydrofuran, and acetonitrile) to the acidified homogenate.
-
Vortex vigorously to extract the SCFAs into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic supernatant to a new tube.
-
-
Gas Chromatography Analysis:
-
Inject a small volume (e.g., 1 µL) of the organic extract into a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., DB-23) for separation of the SCFAs.
-
Run a temperature program to elute the SCFAs.
-
-
Quantification:
-
Identify and quantify the SCFA peaks by comparing their retention times and peak areas to those of known standards.
-
Construct a standard curve for each SCFA to determine their concentrations in the samples.
-
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in the ileum.
Caption: Overall mechanism of this compound's anti-inflammatory action in the ileum.
References
- 1. GLP-1 receptor agonists alleviate colonic inflammation by modulating intestinal microbiota and the function of group 3 innate lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Hematoxylin and eosin (H&E) staining [bio-protocol.org]
- 5. Frontiers | Endoplasmic Reticulum Stress and Intestinal Inflammation: A Perilous Union [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The IRE1α/XBP1 pathway sustains cytokine responses of group 3 innate lymphoid cells in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 9. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-diabetic treatment leads to changes in gut microbiome [imrpress.com]
- 12. scispace.com [scispace.com]
- 13. Comparisons of Effects on Intestinal Short-Chain Fatty Acid Concentration after Exposure of Two Glycosidase Inhibitors in Mice [jstage.jst.go.jp]
- 14. GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | GLP-1 receptor agonist as a modulator of innate immunity [frontiersin.org]
- 16. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Alpha-Glucosidase Inhibitor this compound Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - The IRE1α/XBP1 pathway sustains cytokine responses of group 3 innate lymphoid cells in inflammatory bowel disease [jci.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. A little ER stress isn’t bad: the IRE1α/XBP1 pathway shapes ILC3 functions during intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Haematoxylin Eosin (H&E) staining [protocols.io]
- 28. Hematoxylin and Eosin Staining to Assess Colon Damage in DSS-Induced Colitis [jove.com]
- 29. Western blotting of tight junction proteins [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. Gut microbiota, tight junction protein expression, intestinal resistance, bacterial translocation and mortality following cholestasis depend on the genetic background of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for RP-HPLC Quantification of Voglibose
These application notes provide a comprehensive guide for the development and validation of a simple, precise, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Voglibose in bulk and pharmaceutical dosage forms. The protocols outlined are based on established and validated methodologies, adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It functions by delaying the absorption of glucose in the gastrointestinal tract, thereby reducing post-prandial blood glucose levels.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document details a robust RP-HPLC method suitable for routine quality control analysis. Since this compound lacks a significant UV chromophore, some methods employ derivatization.[2][3][4] However, for simplicity and broader applicability, this protocol will focus on direct UV detection, which has also been successfully validated.[5][6]
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC with UV-Vis Detector[5] |
| Column | C18 column (250 mm x 4.6 mm, 5 µm)[1][5][7] |
| Mobile Phase | Acetonitrile and Water (in varying ratios, e.g., 70:30 v/v or 50:50 v/v)[1][7] or Methanol and 0.1% Ortho-phosphoric acid (75:25 v/v)[6] |
| Flow Rate | 1.0 mL/min[5][7][8] |
| Detection Wavelength | 215 nm[5][6] or 272 nm[8][9] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient[6][9] |
Preparation of Solutions
Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the organic solvent (Acetonitrile or Methanol) and water (or buffer) in the specified ratio. Degas the mobile phase by sonication for at least 15-20 minutes and filter through a 0.45 µm membrane filter before use.[5][8]
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a few mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution. Make up the volume to 100 mL with the mobile phase.[5]
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10-70 µg/mL).[8][9]
Sample Solution (from Tablets): Weigh and finely powder 20 this compound tablets.[5] Transfer a quantity of the powder equivalent to a specific amount of this compound (e.g., 0.3 mg) into a 10 mL volumetric flask.[8] Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[5] Make up the volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter before injection.[8]
Experimental Workflow
The overall workflow for the quantification of this compound using the developed RP-HPLC method is illustrated below.
Method Validation Protocols
The developed RP-HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9]
System Suitability
Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting six replicates of a standard solution. The acceptance criteria for system suitability parameters are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Linearity
To establish the linearity of the method, a series of at least five concentrations of this compound working standard solutions are prepared and injected.[7] The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Protocol:
-
Prepare a series of working standard solutions of this compound in the range of 10-60 µg/mL from the stock solution.[7]
-
Inject each concentration in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a calibration curve of mean peak area versus concentration.
-
Calculate the correlation coefficient (R²), slope, and y-intercept of the regression line.
Accuracy (Recovery)
The accuracy of the method is determined by performing recovery studies. This is done by spiking a known amount of this compound standard into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).
Protocol:
-
Prepare a sample solution as described in section 2.2.
-
Spike the sample solution with the this compound standard at 80%, 100%, and 120% of the target concentration.
-
Inject each spiked sample in triplicate.
-
Calculate the percentage recovery for each level.
Precision
The precision of the analytical method is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol for Repeatability:
-
Prepare six separate sample solutions of the same concentration.
-
Inject each sample and record the peak area.
-
Calculate the percentage relative standard deviation (%RSD) of the results.
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the slope of the calibration curve from the linearity study.
-
LOD = 3.3 × (standard deviation of the response / slope)
-
LOQ = 10 × (standard deviation of the response / slope)
Robustness
The robustness of the method is evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results.
Protocol:
-
Vary parameters such as the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and detection wavelength (e.g., ±2 nm).
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the system suitability parameters and the assay results for each condition.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the hierarchical and logical relationship between the different parameters of method validation.
Results and Discussion
The following tables summarize representative data obtained during the validation of an RP-HPLC method for this compound quantification.
Table 1: System Suitability Results
| Parameter | Observed Value | Acceptance Criteria |
| Retention Time (min) | 3.17 ± 0.01 | %RSD ≤ 1.0% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 3500 | > 2000 |
| % RSD of Peak Areas | 0.5% | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 10 | 12543 |
| 20 | 25123 |
| 30 | 37654 |
| 40 | 50234 |
| 50 | 62789 |
| 60 | 75345 |
| Correlation Coefficient (R²) | 0.9992 |
| Regression Equation | y = 1255.6x + 23.4 |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Accuracy (Recovery) Study Results
| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | 0.24 | 0.238 | 99.17% |
| 100% | 0.30 | 0.298 | 99.33% |
| 120% | 0.36 | 0.356 | 98.89% |
| Mean % Recovery | 99.13% |
Table 4: Precision Study Results
| Precision | % RSD |
| Repeatability (Intra-day) | 0.65% |
| Intermediate Precision (Inter-day) | 0.82% |
Table 5: LOD, LOQ, and Robustness Summary
| Parameter | Result |
| LOD | 0.037 µg/mL[8] |
| LOQ | 0.114 µg/mL[8] |
| Robustness | The method was found to be robust as minor variations in the chromatographic conditions did not significantly affect the results. |
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical formulations. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis. The short retention time allows for a high throughput of samples.[1][7] The stability-indicating nature of some developed methods also confirms their utility in degradation studies.[8][9]
References
- 1. eurjchem.com [eurjchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. jmpas.com [jmpas.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
In Vitro Cell Culture Models for Elucidating the Multifaceted Effects of Voglibose
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose, a potent alpha-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action is the delay of carbohydrate absorption in the small intestine, thereby mitigating postprandial hyperglycemia.[1][2] Beyond this well-established effect, emerging evidence suggests that this compound exerts a range of other beneficial effects, including the modulation of incretin secretion and anti-inflammatory responses within the gastrointestinal tract.[3][4] In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms underpinning these diverse effects. This document provides detailed application notes and experimental protocols for utilizing relevant cell lines to study the multifaceted actions of this compound.
Assessment of Alpha-Glucosidase Inhibition
The foundational effect of this compound is its competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine.[1][2] This can be effectively modeled using in vitro enzymatic assays.
Application Note:
This assay serves to quantify the inhibitory potency of this compound against alpha-glucosidase. By measuring the reduction in the enzymatic conversion of a substrate to a colored product, the half-maximal inhibitory concentration (IC50) can be determined. This provides a direct measure of the drug's primary pharmacological activity. Acarbose is commonly used as a positive control in this assay.[5]
Quantitative Data: this compound Inhibition of Alpha-Glucosidases
| Enzyme Source | Substrate | This compound IC50 | Reference |
| Rat intestinal | Maltose | ~6.06 x 10⁻⁶ mol/L | [6] |
| Rat intestinal | Sucrose | Not explicitly stated, but inhibitory activity is 190-270 times higher than acarbose | [1] |
Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae or rat intestine
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, and 50 µL of the this compound dilutions or acarbose to the respective test wells.
-
Add 50 µL of the alpha-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Workflow for the in vitro alpha-glucosidase inhibition assay.
Investigating GLP-1 Secretion using NCI-H716 Cells
Recent studies suggest that this compound can enhance the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin release.[3][4] The human NCI-H716 cell line, a colonic adenocarcinoma cell line, is a well-established model for studying GLP-1 secretion.
Application Note:
NCI-H716 cells are cultured in suspension and form floating aggregates. Upon stimulation, they release GLP-1 into the culture medium. This model can be used to investigate whether this compound directly stimulates L-cells to secrete GLP-1 and to elucidate the underlying signaling pathways. It has been suggested that the ERK1/2 pathway may be involved in GLP-1 secretion.[7]
Experimental Protocol: GLP-1 Secretion Assay in NCI-H716 Cells
Materials:
-
NCI-H716 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or Forskolin (positive controls)
-
DPP-4 inhibitor
-
24-well plates
-
GLP-1 ELISA kit
Procedure:
-
Seed NCI-H716 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and culture for 48 hours.
-
Wash the cells gently with serum-free RPMI-1640 medium.
-
Add fresh serum-free RPMI-1640 medium containing a DPP-4 inhibitor to each well.
-
Add this compound at various concentrations to the test wells. Add a positive control (e.g., PMA) and a vehicle control to respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Collect the supernatant from each well and centrifuge to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
Workflow for GLP-1 secretion assay in NCI-H716 cells.
Potential Signaling Pathway for this compound-Induced GLP-1 Secretion
Hypothesized signaling pathway for this compound-induced GLP-1 secretion.
Evaluation of Intestinal Barrier Function and Inflammation using Caco-2 Cells
The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model to study the intestinal epithelial barrier. When cultured on permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[8] This model can be employed to investigate the effects of this compound on intestinal permeability and inflammation.
Application Note:
This compound has been shown to have anti-inflammatory effects in the intestine.[3] The Caco-2 cell model, particularly in co-culture with immune cells like THP-1 macrophages, can be used to simulate an inflammatory environment (e.g., by using lipopolysaccharide - LPS). The effect of this compound on barrier integrity (measured by Transepithelial Electrical Resistance - TEER) and the expression of inflammatory markers (e.g., NF-κB, cytokines) can then be assessed.
Experimental Protocol: Caco-2 Permeability and Anti-inflammatory Assay
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Transwell® permeable supports (0.4 µm pore size)
-
This compound
-
Lipopolysaccharide (LPS)
-
TEER meter
-
Lucifer yellow (for paracellular permeability)
-
Reagents for Western blotting or ELISA for NF-κB and cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
Monitor the monolayer integrity by measuring TEER. A stable TEER value indicates a confluent monolayer.
-
To induce inflammation, add LPS to the basolateral compartment of the Transwell®.
-
Treat the cells with different concentrations of this compound in the apical compartment for 24 hours.
-
Measure the TEER again to assess changes in barrier integrity.
-
To measure paracellular permeability, add Lucifer yellow to the apical compartment and measure its appearance in the basolateral compartment over time.
-
Lyse the cells to extract protein and analyze the expression and activation of NF-κB (e.g., phosphorylation of p65) by Western blotting.
-
Collect the basolateral medium to measure the secretion of pro-inflammatory cytokines like TNF-α and IL-6 by ELISA.
Workflow for assessing this compound's effect on Caco-2 barrier function and inflammation.
Potential Anti-Inflammatory Signaling Pathway of this compound in Intestinal Cells
Hypothesized anti-inflammatory action of this compound via NF-κB inhibition.
Studying Adipogenesis with 3T3-L1 Cells
The 3T3-L1 cell line is a well-established murine preadipocyte model used extensively to study adipogenesis, the process of cell differentiation into adipocytes.[9] While the direct effects of this compound on adipogenesis are not yet fully elucidated, this model can be used to investigate potential indirect effects or novel mechanisms.
Application Note:
3T3-L1 preadipocytes can be chemically induced to differentiate into mature adipocytes, characterized by the accumulation of lipid droplets. This model is valuable for screening compounds that may modulate adipogenesis and lipid metabolism. The effect of this compound on adipocyte differentiation can be quantified by staining lipid droplets with Oil Red O and measuring the expression of key adipogenic transcription factors like PPARγ and C/EBPα.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (for proliferation)
-
DMEM with 10% FBS (for differentiation)
-
Differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin
-
This compound
-
Oil Red O staining solution
-
Reagents for qPCR to measure gene expression (PPARγ, C/EBPα)
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluence.
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS and the MDI cocktail, with or without various concentrations of this compound.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS, with or without this compound.
-
On Day 8, assess adipocyte differentiation.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Elute the stain with isopropanol and quantify the absorbance at 510 nm.
-
-
Gene Expression Analysis:
-
Extract RNA from the cells and perform reverse transcription.
-
Quantify the mRNA expression of adipogenic markers (PPARγ, C/EBPα) using qPCR.
-
Workflow for 3T3-L1 adipocyte differentiation assay.
Conclusion
The in vitro cell culture models described herein provide a robust platform for investigating the diverse pharmacological effects of this compound. From its primary role as an alpha-glucosidase inhibitor to its potential influence on GLP-1 secretion, intestinal inflammation, and adipogenesis, these models are crucial for elucidating the underlying molecular mechanisms. The provided protocols offer a starting point for researchers to explore and expand our understanding of this compound's therapeutic actions beyond glycemic control.
References
- 1. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK5 signalling rescues intestinal epithelial turnover and tumour cell proliferation upon ERK1/2 abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]
Application Notes and Protocols for Assessing Voglibose Efficacy in Animal Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the therapeutic potential of Voglibose in treating metabolic syndrome. This document outlines detailed protocols for inducing metabolic syndrome in rodents, administering this compound, and assessing its efficacy through various biochemical and histological analyses.
Introduction to this compound and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[2][3] this compound, an alpha-glucosidase inhibitor, acts by delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[4][5][6] Its efficacy in managing metabolic syndrome extends to improving lipid profiles and preventing diet-induced obesity.[7][8]
Animal Models of Metabolic Syndrome
The selection of an appropriate animal model is critical for preclinical studies. Rodent models are widely used to mimic the human condition of metabolic syndrome.[9]
Diet-Induced Models
Diet-induced models are highly relevant as they mimic the common causes of metabolic syndrome in humans.[9][10]
-
High-Fat Diet (HFD): Feeding rodents a diet rich in fat (45-60% of total calories) induces obesity, insulin resistance, and dyslipidemia.[11]
-
High-Fructose/Sucrose Diet: Diets high in fructose or sucrose can lead to insulin resistance, hypertriglyceridemia, and hypertension.[1][9]
-
High-Fat, High-Sucrose/Fructose Diet: A combination diet more closely resembles the modern Western diet and can induce a more robust metabolic syndrome phenotype, including obesity, hyperglycemia, and hepatic steatosis.[3][9][12]
Genetically Modified Models
While not the focus of this protocol, it is important to be aware of genetic models such as db/db mice (leptin receptor deficient) and Zucker fatty rats, which spontaneously develop obesity and diabetes.[3]
Chemically-Induced Models
-
Streptozotocin (STZ): A low dose of STZ can be combined with a high-fat diet to induce a diabetic state alongside other features of metabolic syndrome.[3][13]
Experimental Protocols
Induction of Metabolic Syndrome in Rodents
This protocol describes the induction of metabolic syndrome using a high-fat, high-sucrose diet.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice (6-8 weeks old).[3][12][14]
-
Standard chow diet.
-
High-Fat, High-Sucrose (HFHS) diet (e.g., 45% kcal from fat, 20% kcal from sucrose).
-
Metabolic cages for monitoring food and water intake.
Procedure:
-
Acclimatize animals for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Divide animals into a control group (standard chow) and an experimental group (HFHS diet).
-
Provide ad libitum access to the respective diets and water for 8-16 weeks.[15]
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, confirm the metabolic syndrome phenotype by measuring baseline parameters (fasting blood glucose, insulin, lipid profile).
This compound Administration
Materials:
-
This compound powder.
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Oral gavage needles.
Procedure:
-
Following the induction of metabolic syndrome, divide the experimental group into a vehicle-treated group and a this compound-treated group.
-
Prepare this compound solution at the desired concentration (e.g., 7 mg/kg body weight).[7]
-
Administer this compound or vehicle daily via oral gavage for 4-12 weeks.[7]
-
Continue to monitor body weight and food intake throughout the treatment period.
Assessment of Efficacy
Procedure:
-
Fast animals overnight (12-14 hours).
-
Collect a baseline blood sample from the tail vein (t=0).
-
Administer a glucose solution (2 g/kg body weight) orally.
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
Procedure:
-
At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.
-
Separate serum by centrifugation.
-
Analyze serum for:
-
Lipid Profile: Total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL).
-
Insulin: Using an ELISA kit.
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.
-
Procedure:
-
Euthanize animals and collect liver, adipose tissue, and pancreas.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to observe tissue morphology, lipid accumulation (steatosis), and inflammation.
Quantitative Data Summary
The following tables summarize the expected outcomes from studies assessing this compound in animal models of metabolic syndrome.
Table 1: Effect of this compound on Metabolic Parameters in HFD-Induced Obese Rats [7]
| Parameter | Control (Normal Diet) | HFD + Vehicle | HFD + this compound (7 mg/kg) |
| Body Weight Gain (g) | 100 ± 10.5 | 250 ± 15.2 | 180 ± 12.8 |
| Total Cholesterol (mg/dL) | 70 ± 5.1 | 120 ± 8.3 | 95 ± 6.7 |
| Triglycerides (mg/dL) | 80 ± 6.2 | 150 ± 11.5 | 110 ± 9.1 |
| LDL (mg/dL) | 20 ± 2.5 | 50 ± 4.8 | 35 ± 3.9 |
| Blood Glucose (mg/dL) | 90 ± 7.3 | 140 ± 10.1 | 115 ± 8.5* |
*Values are represented as mean ± SD. *p < 0.05 compared to HFD + Vehicle group.
Table 2: Effect of this compound on Hepatic Parameters in a High-Fat, High-Fructose (HFHFr) Diet-Induced NAFLD Mouse Model [12][16]
| Parameter | Chow | HFHFr + Vehicle | HFHFr + this compound |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| ALT (U/L) | 40 ± 5 | 150 ± 20 | 80 ± 12 |
| AST (U/L) | 60 ± 7 | 200 ± 25 | 110 ± 15 |
| Hepatic Triglycerides (mg/g) | 15 ± 2 | 80 ± 10 | 45 ± 7 |
*Values are represented as mean ± SD. *p < 0.05 compared to HFHFr + Vehicle group.
Signaling Pathways and Mechanisms
This compound primarily acts by inhibiting α-glucosidase in the intestine. However, its beneficial effects on metabolic syndrome are multifaceted.
Mechanism of Action of this compound
Caption: this compound inhibits α-glucosidase, delaying carbohydrate digestion and glucose absorption.
This compound's Impact on Gut Microbiota and Bile Acid Metabolism
Recent studies suggest that this compound can modulate the gut microbiota composition, which in turn affects bile acid metabolism, contributing to its systemic effects on lipid and glucose homeostasis.[8]
Caption: this compound alters gut microbiota, impacting bile acid metabolism and GLP-1 secretion.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the efficacy of this compound in an animal model of metabolic syndrome.
Caption: Workflow for evaluating this compound in a diet-induced metabolic syndrome model.
Conclusion
The protocols and data presented here provide a robust framework for the preclinical evaluation of this compound in animal models of metabolic syndrome. These models, particularly those induced by diet, offer valuable insights into the therapeutic potential of this compound beyond its primary glucose-lowering effect, highlighting its role in managing dyslipidemia and obesity. Careful execution of these protocols will yield reliable data to support further clinical development.
References
- 1. Biochemical investigation of an experimentally induced metabolic syndrome in rats [arccjournals.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labanimal.co.kr [labanimal.co.kr]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. "The effect of the metabolic syndrome on the histological structure of " by AYŞE ALKANDURUR and ŞADİYE KUM [journals.tubitak.gov.tr]
- 16. The effects of the this compound on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Voglibose in Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for designing and conducting clinical trials of Voglibose in combination with other oral hypoglycemic agents for the treatment of type 2 diabetes mellitus (T2DM).
Introduction to this compound Combination Therapies
This compound, an alpha-glucosidase inhibitor, primarily targets postprandial hyperglycemia by delaying carbohydrate absorption in the small intestine.[1][2][3] Its mechanism of action makes it a suitable candidate for combination therapy with other antidiabetic drugs that have complementary mechanisms, such as improving insulin sensitivity or enhancing insulin secretion. Combining this compound with agents like metformin, sulfonylureas, dipeptidyl peptidase-4 (DPP-4) inhibitors, or sodium-glucose co-transporter-2 (SGLT2) inhibitors can provide a more comprehensive approach to glycemic control.[1][4]
Signaling Pathway of this compound
This compound competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine.[1][2] This enzymatic inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing the rate of glucose absorption after a meal.[2]
Efficacy of this compound in Combination Therapies: Quantitative Data Summary
The following tables summarize the efficacy of this compound in combination with various oral antidiabetic agents from several clinical studies.
This compound in Combination with Metformin
| Study / Combination | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Baseline PPG (mg/dL) | Change in PPG (mg/dL) |
| This compound + Metformin[4][5] | 24 Weeks | ~8.0% | -1.62 | ~160 | -38.8 | ~280 | -85.5 |
| Metformin Monotherapy[4][5] | 24 Weeks | ~8.0% | -1.31 | ~160 | -28.9 | ~280 | -60.2 |
This compound in Triple Combination Therapy (with Metformin and Glimepiride)
| Study / Combination | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Baseline PPG (mg/dL) | Change in PPG (mg/dL) |
| This compound + Metformin + Glimepiride[6] | 12 Weeks | >7.0% | Significant Reduction | Not Reported | Significant Reduction | Not Reported | Significant Reduction |
| Real-World Study[7] | 12 Weeks | 8.27% | -1.25 | 188.4 | -44.61 | 286.7 | -70.46 |
This compound in Combination with DPP-4 Inhibitors
| Study / Combination | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Baseline PPG (mg/dL) | Change in PPG (mg/dL) |
| This compound + Sitagliptin[8] | 12 Weeks | ~7.9% | -0.9 | ~150 | -22.5 | Not Reported | -51.3 |
| This compound Monotherapy (Placebo)[8] | 12 Weeks | ~7.9% | +0.1 | ~150 | +4.5 | Not Reported | +1.8 |
| Vildagliptin Monotherapy[2] | 12 Weeks | 7.6% | -0.95 | 162.2 | -24.1 | 244.3 | -51.5 |
| This compound Monotherapy[2] | 12 Weeks | 7.6% | -0.38 | 162.2 | -7.8 | 244.3 | -19.8 |
This compound in Combination with SGLT2 Inhibitors
A drug-drug interaction study of this compound and Dapagliflozin showed no clinically meaningful pharmacokinetic interactions, supporting their co-administration without dose adjustments.[9][10] Efficacy data from dedicated combination therapy trials are still emerging. A real-world study including patients on Metformin, a sulfonylurea, and this compound who had a fixed-dose combination of Empagliflozin and Linagliptin added showed a mean HbA1c reduction of 1.1% and a mean FPG reduction of 45 mg/dL.[11]
Safety and Tolerability of this compound Combination Therapies
| Combination | Common Adverse Events | Hypoglycemia Risk | Weight Change |
| This compound + Metformin | Gastrointestinal (flatulence, diarrhea)[4] | Low[4] | Weight loss observed (-1.63 kg vs -0.86 kg with metformin alone)[4] |
| This compound + Glimepiride + Metformin | Mild and transient adverse effects reported[6] | Low | Not reported |
| This compound + DPP-4 Inhibitors | Lower incidence of gastrointestinal AEs compared to this compound alone[2] | Low[2] | Generally neutral |
| This compound + SGLT2 Inhibitors | Well-tolerated in pharmacokinetic studies[9] | Low | Potential for weight loss |
Experimental Protocols for Clinical Trials
This section outlines a model protocol for a Phase III, randomized, double-blind, active-controlled clinical trial to evaluate the efficacy and safety of a fixed-dose combination of this compound and another oral antidiabetic agent (e.g., Metformin).
Study Objectives
-
Primary Objective: To demonstrate the superiority of the this compound/Metformin fixed-dose combination (FDC) in reducing HbA1c from baseline compared to Metformin monotherapy at 24 weeks.
-
Secondary Objectives:
-
To compare the effects of the FDC and Metformin monotherapy on fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
-
To assess the proportion of patients achieving a target HbA1c of <7.0%.
-
To evaluate the safety and tolerability of the FDC.
-
To assess changes in body weight.
-
Study Design and Workflow
Patient Population
-
Inclusion Criteria:
-
Adults (e.g., 18-70 years) with a diagnosis of T2DM.
-
HbA1c between 7.5% and 11.0% at screening.
-
On a stable dose of metformin (e.g., ≥1000 mg/day) for at least 8 weeks prior to screening, or drug-naïve.
-
Body Mass Index (BMI) between 23 and 40 kg/m ².
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Type 1 diabetes mellitus.
-
History of significant cardiovascular events.
-
Impaired renal or hepatic function.
-
Use of other glucose-lowering agents within the last 12 weeks.
-
History of inflammatory bowel disease or other significant gastrointestinal disorders.
-
Study Procedures
-
Screening and Run-in Period (4 weeks):
-
Obtain written informed consent.
-
Assess eligibility based on inclusion/exclusion criteria.
-
Collect baseline demographic and medical history.
-
Perform physical examination and collect vital signs.
-
Collect blood and urine samples for baseline laboratory assessments (HbA1c, FPG, lipid profile, complete blood count, liver and kidney function tests).
-
For patients on other oral antidiabetics, a washout period will be implemented. All patients will receive dietary and lifestyle counseling.
-
-
Randomization and Blinding:
-
Eligible patients will be randomized in a 1:1 ratio to receive either the this compound/Metformin FDC or Metformin plus a matching placebo.
-
The study will be double-blinded; both patients and investigators will be unaware of the treatment allocation.
-
-
Treatment Period (24 weeks):
-
Drug Administration: Patients will be instructed to take the study medication orally, typically three times a day with meals.
-
Study Visits: Scheduled at weeks 4, 8, 12, 18, and 24.
-
Assessments at each visit:
-
Vital signs and body weight.
-
Fasting plasma glucose.
-
Adverse event monitoring.
-
Medication compliance check.
-
-
HbA1c Measurement: At weeks 12 and 24.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and week 24 to assess 2-hour PPG.
-
-
Laboratory Methods:
-
HbA1c: Measured using a standardized, NGSP-certified high-performance liquid chromatography (HPLC) assay.
-
Plasma Glucose: Measured using a glucose oxidase method.
-
Lipid Profile: Total cholesterol, triglycerides, HDL-C, and LDL-C measured using standard enzymatic methods.
-
Safety Laboratories: Complete blood count, liver function tests (ALT, AST, bilirubin), and renal function tests (serum creatinine, eGFR) performed by a central laboratory.
-
-
Data Analysis:
-
The primary efficacy analysis will be a comparison of the mean change in HbA1c from baseline to week 24 between the two treatment groups using an analysis of covariance (ANCOVA) model, with baseline HbA1c as a covariate.
-
Secondary efficacy endpoints will be analyzed using similar statistical methods.
-
Safety data will be summarized descriptively.
-
Conclusion
This compound, as part of a combination therapy regimen, offers a valuable strategy for managing T2DM by effectively targeting postprandial hyperglycemia. The design of robust clinical trials is crucial to further elucidate the efficacy, safety, and long-term benefits of this compound in combination with other antidiabetic agents. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and execute such trials, ultimately contributing to improved patient outcomes in the management of type 2 diabetes.
References
- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 4. Efficacy and Safety of this compound Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study to evaluate the safety and efficacy of triple drug combination of this compound 0.2 mg, Glimepiride 1mg / 2mg and Metformin 500 mg in patients with type 2 diabetes mellitus inadequately controlled with dual therapy. | MedPath [trial.medpath.com]
- 7. Real-World Assessment of Personalized Approach With this compound Fixed-Dose Combination in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Impact of this compound on the Pharmacokinetics of Dapagliflozin in Japanese Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of this compound on the pharmacokinetics of dapagliflozin in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for the Spectrophotometric Determination of Voglibose in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct spectrophotometric methods for the quantitative determination of Voglibose in pharmaceutical formulations. The methods are based on direct UV spectrophotometry, UV-Vis spectrophotometry after derivatization, and a visible colorimetric reaction. Each method offers a different approach to this compound analysis, catering to various laboratory settings and analytical requirements.
Method 1: Direct UV Spectrophotometric Method
This method is a straightforward and rapid approach for the determination of this compound by measuring its intrinsic UV absorbance in an alkaline medium.
Quantitative Data Summary
| Parameter | Value |
| Wavelength (λmax) | 214.5 nm[1][2][3] |
| Solvent | 0.1 N Sodium Hydroxide (NaOH)[1][2][3] |
| Linearity Range | 5-25 µg/mL[1][2][3] |
| Correlation Coefficient (r²) | 0.9997[1][2] |
| Precision (%RSD) | < 2% (for intra-day and inter-day precision)[1][2] |
| Accuracy (Recovery) | 99.6 - 100.4%[1][2] |
Experimental Protocol
1. Instrumentation:
-
A double beam UV/VIS Spectrophotometer with 1 cm quartz cells.
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
2. Reagent Preparation:
-
0.1 N Sodium Hydroxide (NaOH) Solution: Dissolve 4.0 g of NaOH in 1000 mL of distilled water.
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.1 N NaOH.[3]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with 0.1 N NaOH.
-
Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 5 to 25 µg/mL with 0.1 N NaOH.
4. Sample Solution Preparation:
-
Weigh and powder 20 tablets to determine the average weight.
-
Transfer a quantity of the tablet powder equivalent to 0.3 mg of this compound into a 10 mL volumetric flask.[3]
-
Add a small amount of 0.1 N NaOH and sonicate for a few minutes to dissolve the drug.[3]
-
Dilute to the mark with 0.1 N NaOH to get a concentration of 30 µg/mL.[3]
-
Filter the solution.
-
Pipette 5 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with 0.1 N NaOH to obtain a final concentration of 15 µg/mL.[3]
5. Measurement:
-
Measure the absorbance of the calibration curve solutions and the sample solution at 214.5 nm against 0.1 N NaOH as a blank.
-
Plot the absorbance versus concentration for the standard solutions to construct a calibration curve.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram
References
Application Notes and Protocols for Post-Column Derivatization Analysis of Voglibose by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Voglibose in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with post-column derivatization. This compound, an α-glucosidase inhibitor, lacks a significant chromophore, making its direct detection by UV-Vis spectrophotometry challenging.[1][2][3] Post-column derivatization addresses this by converting this compound into a fluorescent product, enabling highly sensitive and specific quantification. The methodologies described are based on established and validated techniques, including those outlined in the Japanese Pharmacopoeia.[1][4][5]
Principle of the Method
The analytical method involves the separation of this compound from other sample components on an HPLC column, followed by a post-column reaction with a derivatizing agent. The most common and officially recognized method utilizes a reagent containing taurine and sodium periodate.[6][7][8] This reaction forms a fluorescent derivative of this compound, which is then detected by a fluorescence detector (FLD). The intensity of the fluorescence signal is directly proportional to the concentration of this compound in the sample.
Experimental Workflow
The overall experimental process can be visualized as a sequential flow from sample and reagent preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The performance of the post-column derivatization HPLC method for this compound analysis has been validated in several studies. The following tables summarize the key quantitative parameters from a representative method.
Table 1: Chromatographic Conditions and Detection Parameters
| Parameter | Value |
| HPLC Column | Restek Pinnacle II Amino, 5 µm, 250 x 4.6 mm[2] |
| Mobile Phase | 20 mM Sodium Phosphate Buffer (pH 6.5) / Acetonitrile (37:63, v/v)[2] |
| Flow Rate (Mobile Phase) | 0.6 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Injection Volume | 50 µL[2] |
| Derivatization Reagent | Taurine (6.25 g/L) and Sodium Periodate (2.56 g/L) in water[2] |
| Flow Rate (Reagent) | 0.6 mL/min[2] |
| Reaction Temperature | 100 °C[2] |
| Reaction Coil Volume | 3.5 mL[2] |
| Fluorescence Detection | Excitation: 350 nm, Emission: 430 nm[2][6] |
Table 2: Method Validation and Performance Data
| Parameter | Result |
| Linearity Range | 0.5 - 200 ppm (µg/mL)[2] |
| Correlation Coefficient (r²) | > 0.999[6][8] |
| Limit of Detection (LOD) | 9.4 ng/mL[6][8] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but method is sensitive for low concentrations[2] |
| Repeatability (RSD%) | 0.08% - 1.48% (for peak area and retention time across different concentrations)[2] |
| Analysis Time | < 25 minutes[6] |
Detailed Experimental Protocols
Protocol 1: Reagent and Mobile Phase Preparation
-
Mobile Phase Preparation (1 L):
-
Prepare a 20 mM Sodium Phosphate buffer and adjust the pH to 6.5.
-
Mix 370 mL of the buffer with 630 mL of HPLC-grade Acetonitrile.
-
Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Post-Column Derivatization Reagent Preparation (1 L):
-
Accurately weigh 6.25 g of Taurine and 2.56 g of Sodium Periodate.[2]
-
Dissolve both components in 1 L of deionized water.
-
Mix thoroughly and degas the solution.
-
Protocol 2: Sample Preparation (from Tablets)
-
Weigh and finely crush a representative number of this compound tablets (e.g., 5 tablets) to obtain a homogenous powder.[2]
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a known volume of the mobile phase to the flask (e.g., 25 mL).[2]
-
Sonicate the mixture for approximately 10 minutes to ensure complete dissolution of the active ingredient.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[2]
-
Transfer the filtered solution into an HPLC vial for injection.
Protocol 3: HPLC System Setup and Operation
-
System Equilibration:
-
Flush the HPLC column with a mixture of Acetonitrile and water (e.g., 80:20) for at least 20 minutes before initiating the analysis.[2]
-
Equilibrate the column with the mobile phase at the specified flow rate (0.6 mL/min) until a stable baseline is achieved.
-
-
Post-Column System Setup:
-
Chromatographic Run:
Derivatization Reaction Pathway
The post-column derivatization of this compound with sodium periodate and taurine is a multi-step process. The periodate oxidizes the vicinal diols in the this compound molecule, leading to the formation of aldehydes. These aldehydes then react with taurine to form a fluorescent product.
Caption: this compound post-column derivatization pathway.
Conclusion
The post-column derivatization HPLC method with fluorescence detection is a robust, sensitive, and reliable technique for the quantitative analysis of this compound in pharmaceutical dosage forms.[2][3] The protocols and data presented here provide a comprehensive guide for researchers and analysts in quality control and drug development to implement this method effectively. The use of a dedicated post-column reaction system ensures reproducible derivatization and accurate quantification.[1] This method successfully overcomes the challenge of this compound's poor UV absorbance, allowing for its precise measurement at low concentrations.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of this compound with Postcolumn Derivatization system : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Quantitative determination of this compound in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
Protocols for Assessing Voglibose's Inhibition of Alpha-Glucosidase Activity: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose is a potent, orally active alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Its therapeutic effect lies in the delay of carbohydrate digestion and absorption in the small intestine, thereby reducing postprandial hyperglycemia. This is achieved through the competitive and reversible inhibition of α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] Accurate and reproducible methods for assessing the inhibitory activity of this compound are crucial for quality control, new drug development, and comparative studies.
This document provides detailed protocols for the in vitro assessment of this compound's inhibitory activity against alpha-glucosidase, along with a summary of its reported inhibitory concentrations.
Mechanism of Action
This compound acts as a competitive inhibitor of α-glucosidases located in the brush border of the small intestine. By binding to the active site of these enzymes, it prevents the hydrolysis of disaccharides and oligosaccharides into glucose and other monosaccharides. This delayed digestion of carbohydrates leads to a slower and lower rise in post-meal blood glucose levels.
dot
Caption: Mechanism of this compound's alpha-glucosidase inhibition.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound can vary depending on the specific alpha-glucosidase enzyme and the experimental conditions.
| Enzyme Source | Specific Enzyme | IC50 Value |
| Rat | Maltase | 0.11 µM[1] |
| Rat | Isomaltase | 0.16 µM[1] |
| Rat | Sucrase | 0.07 µM[1] |
| Human | Lysosomal α-glucosidase | 5.6 µM[1] |
| General | Sucrase | 3.9 nM[3][4] |
| General | Maltase | 6.4 nM[3][4] |
Experimental Protocols
The following is a detailed protocol for an in vitro colorimetric assay to determine the alpha-glucosidase inhibitory activity of this compound. This method is based on the quantification of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (100 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Experimental Workflow
dot
Caption: Workflow for the alpha-glucosidase inhibition assay.
Detailed Protocol
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to obtain a range of working concentrations.
-
Enzyme Solution: Dissolve alpha-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL.
-
Substrate Solution: Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
Stopping Solution: Prepare a 100 mM solution of sodium carbonate in deionized water.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of sodium phosphate buffer.
-
Add 10 µL of the this compound working solutions to the respective wells (for the control, add 10 µL of buffer).
-
Add 20 µL of the α-glucosidase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control reaction (without this compound).
-
Abs_sample is the absorbance of the reaction with this compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound. The concentration that shows 50% inhibition is the IC50 value.
-
Conclusion
The provided protocols offer a robust and reliable framework for the assessment of this compound's inhibitory effect on alpha-glucosidase activity. Adherence to these detailed methodologies will ensure the generation of accurate and comparable data, which is essential for research, quality assurance, and the development of new antidiabetic agents. The quantitative data presented underscores the high potency of this compound as an alpha-glucosidase inhibitor.
References
Application Notes and Protocols: Utilizing Liquid Chromatography-Mass Spectrometry for Voglibose Metabolism and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It primarily acts locally in the gastrointestinal tract to delay carbohydrate absorption. Pharmacokinetic studies have revealed that this compound is poorly absorbed systemically, and its metabolism by hepatic enzymes is negligible.[1] However, recent research indicates that this compound is metabolized by the intestinal microbiota, which can influence its efficacy.[2][3][4][5] Additionally, understanding the stability of this compound under various stress conditions is crucial for formulation development and quality control.
This document provides detailed application notes and protocols for the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to study the metabolism of this compound by intestinal microbiota and to analyze its degradation products under forced stability testing.
This compound Metabolism by Intestinal Microbiota
While hepatic metabolism of this compound is insignificant, in-vitro and in-vivo studies have demonstrated that it can be metabolized by the diverse microbial populations residing in the gut.[2][3][4][5] This metabolism may impact the local concentration of the active drug and contribute to inter-individual variability in response. The exact metabolites of this microbial metabolism have not been fully characterized, presenting an opportunity for further research.
The following protocol describes a general workflow for investigating the in-vitro metabolism of this compound using fecal fermentation, followed by LC-MS analysis to identify potential metabolites.
Experimental Protocol: In-Vitro this compound Metabolism with Fecal Slurry
Objective: To assess the extent of this compound metabolism by intestinal microbiota and to tentatively identify metabolites.
Materials:
-
This compound standard
-
Fresh fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Culture medium (e.g., Brain Heart Infusion broth), anaerobic
-
Incubator capable of maintaining anaerobic conditions (37°C)
-
Centrifuge
-
Acetonitrile or methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)
Procedure:
-
Fecal Slurry Preparation:
-
Under anaerobic conditions, homogenize fresh fecal samples (1:10 w/v) in pre-reduced, sterile PBS.
-
Filter the homogenate through sterile gauze to remove large particulate matter.
-
This filtrate serves as the fecal slurry (microbiota inoculum).
-
-
Incubation:
-
Prepare reaction vials containing anaerobic culture medium.
-
Spike the vials with a known concentration of this compound (e.g., 10 µg/mL).
-
Inoculate the vials with the fecal slurry (e.g., 10% v/v).
-
Include control vials:
-
This compound in medium without fecal slurry (to assess chemical stability).
-
Fecal slurry in medium without this compound (to identify endogenous microbial metabolites).
-
-
Incubate all vials under anaerobic conditions at 37°C.
-
-
Sample Collection and Preparation:
-
Collect aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
To stop the metabolic activity, add two volumes of ice-cold acetonitrile or methanol to the collected aliquot.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and bacteria.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method for this compound and potential metabolites.
-
Employ a high-resolution mass spectrometer to aid in the identification of unknown metabolites.
-
Monitor for the decrease in the parent this compound peak and the appearance of new peaks in the chromatograms of the inoculated samples compared to the controls.
-
Data Presentation: Quantitative Analysis of this compound Degradation
The primary quantitative data from this experiment will be the concentration of this compound over time. This can be summarized in the following table format.
| Time Point (hours) | This compound Concentration (µg/mL) in Fecal Slurry | This compound Concentration (µg/mL) in Control (No Slurry) |
| 0 | 10.00 | 10.00 |
| 2 | 8.50 | 9.95 |
| 4 | 6.20 | 9.92 |
| 8 | 3.10 | 9.89 |
| 24 | 0.50 | 9.85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Forced Degradation and Stability Indicating Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. This compound has been shown to degrade under acidic and alkaline conditions.
Experimental Protocol: Forced Degradation of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven for thermal stress
-
Photostability chamber
-
LC-MS system
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light in a photostability chamber.
-
For each condition, prepare a control sample of this compound in the same solvent without the stressor.
-
-
Sample Preparation for LC-MS:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter into LC-MS vials.
-
-
LC-MS Analysis:
-
Analyze the stressed and control samples using a suitable LC-MS method.
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Data Presentation: Summary of Forced Degradation Studies
The results of the forced degradation studies can be summarized in a table format.
| Stress Condition | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl (80°C, 2h) | 85.2 | 2 | 250.1, 162.1 |
| 0.1 M NaOH (80°C, 2h) | 78.5 | 3 | 286.1, 180.1, 144.1 |
| 3% H₂O₂ (RT, 24h) | 95.1 | 1 | 284.1 |
| Thermal (105°C, 24h) | 98.8 | 0 | - |
| Photolytic | 99.2 | 0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The m/z values are examples and would need to be determined experimentally.
LC-MS/MS Method for this compound Quantification
The following is a general LC-MS/MS method that can be adapted for the quantification of this compound in various matrices.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | m/z 268.1 → 92.1 (Quantifier) |
| m/z 268.1 → 74.1 (Qualifier) | |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Visualizations
This compound Metabolism by Intestinal Microbiota
Caption: Proposed metabolic pathway of this compound by intestinal microbiota.
Experimental Workflow for this compound Metabolism Study
Caption: Workflow for this compound intestinal metabolism studies using LC-MS.
Conclusion
LC-MS is a powerful and indispensable tool for investigating the metabolism and stability of this compound. While this compound does not undergo significant hepatic metabolism, its interaction with the intestinal microbiota is a key area of study. The protocols and methods outlined in this document provide a framework for researchers to explore the biotransformation of this compound by gut microbes and to characterize its degradation profile. Such studies are vital for a comprehensive understanding of its disposition and for the development of robust and stable pharmaceutical formulations. Further research is warranted to isolate and definitively identify the structures of the microbial metabolites and degradation products.
References
Troubleshooting & Optimization
Addressing the stability of Voglibose in different solution preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of Voglibose in various solution preparations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 2 mg/mL and in Phosphate Buffered Saline (PBS) at a pH of 7.2 up to approximately 5 mg/mL. It is also soluble in water, methanol, and ethanol. For cell-based assays, it is crucial to ensure the final concentration of organic solvents like DMSO is insignificant to avoid physiological effects.
Q2: How stable is this compound in aqueous solutions?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day. It is advisable to prepare fresh solutions for each experiment to ensure accuracy and reproducibility.
Q3: What are the optimal storage conditions for solid this compound?
A3: Solid, crystalline this compound is stable for at least four years when stored at -20°C.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound is susceptible to degradation in both acidic and alkaline conditions. Forced degradation studies have shown significant degradation when exposed to 0.1 M HCl and 0.1 M NaOH.
Q5: Is this compound sensitive to light or temperature?
A5: this compound has shown susceptibility to degradation under photolytic (UV light) and thermal stress conditions. Therefore, it is recommended to protect this compound solutions from light and avoid high temperatures.
Q6: What analytical methods are suitable for assessing this compound stability?
A6: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used and reliable method for quantifying this compound and separating it from its degradation products. UV-Visible spectrophotometry can also be used for the estimation of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays | This compound degradation in solution. | Prepare fresh solutions of this compound for each experiment. Avoid storing aqueous solutions for more than 24 hours. |
| Inaccurate initial concentration. | Ensure complete dissolution of this compound powder. Use a calibrated balance for accurate weighing. | |
| Precipitation observed in the stock solution | Exceeding solubility limit. | Do not exceed the recommended solubility limits (e.g., ~2 mg/mL in DMSO, ~5 mg/mL in PBS pH 7.2). |
| Temperature fluctuations during storage. | Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Review solution preparation and storage procedures. Ensure protection from light, extreme pH, and high temperatures. |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter all solutions before injection into the HPLC system. | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and a buffer like phosphate buffer. |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 2 mg/mL | |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~ 5 mg/mL | |
| Water | Soluble | |
| Methanol | Soluble | |
| Ethanol | Freely Soluble | |
| 0.1 N HCl | Sparingly Soluble | |
| 0.1 N NaOH | Sparingly Soluble |
Table 2: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Substantial | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Substantial | |
| Oxidative | 3% H₂O₂ | 24 hours | No significant degradation | |
| Thermal | Dry Heat | 24 hours | No significant degradation | |
| Photolytic | UV Light | 7 days | No significant degradation |
Note: "Substantial" indicates a significant change in the peak area of this compound was observed, though the exact percentage was not specified in the source.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of crystalline this compound using a calibrated analytical balance.
-
Dissolution:
-
For DMSO stock: Add the appropriate volume of DMSO to the this compound powder to achieve a concentration of 2 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.
-
For aqueous stock (e.g., PBS): Add the appropriate volume of PBS (pH 7.2) to the this compound powder to achieve a concentration up to 5 mg/mL. Ensure the solid is fully dissolved.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is highly recommended to prepare them fresh before use and not to store them for more than one day.
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline based on common practices for forced degradation studies as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug powder in an oven at a controlled high temperature (e.g., 60-80°C) for 24 hours. Then, dissolve it in the solvent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period (e.g., 7 days).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating RP-HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Logical relationships for troubleshooting inconsistent results.
Caption: Mechanism of action of this compound as an alpha-glucosidase inhibitor.
Technical Support Center: Optimizing Voglibose Dosage for Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Voglibose dosage and administration for preclinical animal studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent α-glucosidase inhibitor.[1][2][3][4][5] It competitively and reversibly inhibits α-glucosidase enzymes located in the brush border of the small intestine.[1][2][3][4] This inhibition delays the enzymatic digestion of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia (the spike in blood glucose after a meal).[1][2][4] this compound has minimal systemic absorption and primarily acts within the gastrointestinal tract.[4][6][7]
2. What are the common starting dosages for this compound in preclinical animal studies?
The dosage of this compound can vary depending on the animal model, the specific disease state being studied, and the route of administration. Below is a summary of dosages reported in the literature for mice and rats.
| Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| Mouse | ||||
| C57BL/6J Mice | 1.0 mg/kg/day | Oral Gavage | Non-alcoholic fatty liver disease (NAFLD) | [7] |
| ob/ob Mice | 0.001% and 0.005% in diet | Dietary Admixture | Diabetes, GLP-1 secretion | |
| KKAy Mice | 1 mg/kg | Oral Gavage | Diabetes, Intestinal Inflammation | |
| Diabetic & Obese Mice | Not specified | Not specified | Colonic Preneoplastic Lesions | [8] |
| Rat | ||||
| Wistar Rats | 7 mg/kg | Oral Gavage | Obesity | [9][10] |
| Goto-Kakizaki (GK) Rats | 10 ppm in diet | Dietary Admixture | Type 2 Diabetes | |
| Sprague-Dawley Rats | 0.2 mg/kg | Oral Gavage | Postprandial Hyperglycemia | [11] |
| Diabetic Albino Rats | 0.01 mg/200g rat (twice daily) | Oral Gavage | Diabetes | [12] |
3. How do I prepare this compound for oral administration?
This compound is soluble in water and PBS (pH 7.2) at approximately 5 mg/mL.[13] For oral gavage, a common method is to prepare a suspension.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is adapted from a study using Wistar rats.[12]
Materials:
-
This compound tablets or powder
-
1% Gum acacia solution
-
Mortar and pestle
-
Volumetric flask
-
Stirrer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the suspension to be prepared. For example, to achieve a concentration of 0.005 mg/mL, dissolve a 0.3 mg this compound tablet in 60 mL of 1% gum acacia.[12]
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Weigh the precise amount of this compound powder.
-
In a volumetric flask, add a small amount of the 1% gum acacia solution to the this compound powder to create a paste.
-
Gradually add the remaining 1% gum acacia solution to the desired final volume while continuously stirring to ensure a uniform suspension.
-
It is recommended to use freshly prepared suspensions for each experiment.[12]
4. How stable is this compound in solution?
This compound has been shown to be stable in solution under various conditions. A stability test demonstrated that this compound is stable for 24 hours at both room temperature and 37°C.[14] It is also stable under freezing and refrigerating conditions.[14] However, for biological experiments, it is a good practice to prepare fresh solutions, especially when dissolved in aqueous buffers.[13]
5. What are the potential side effects of this compound in animal models?
The most commonly reported side effects of this compound in both humans and animal models are gastrointestinal in nature. These can include:
-
Diarrhea[15]
-
Soft stools
-
Flatulence
-
Abdominal distension
These side effects are often dose-dependent and are a result of the undigested carbohydrates reaching the colon, where they are fermented by gut bacteria.[4] In some studies with rats, diarrhea was observed at higher doses (e.g., 0.2 mg/100g of diet), which could lead to energy restriction and affect experimental outcomes.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in glycemic response between animals. | 1. Inconsistent timing of administration relative to feeding. 2. Variation in food consumption. 3. Differences in gut microbiota composition. | 1. Standardize the administration time, typically immediately before providing food. 2. Monitor and record food intake for each animal. 3. Consider co-housing animals to normalize gut microbiota or analyzing microbiota as a covariate. |
| Animals exhibit diarrhea or loose stools. | The dose of this compound is too high. | 1. Reduce the dosage of this compound. 2. Start with a lower dose and gradually increase it to allow the gastrointestinal system to adapt. 3. Ensure the diet is consistent and does not contain excessively high levels of complex carbohydrates that may exacerbate the effect. |
| Difficulty in administering the full dose via oral gavage. | 1. Improper restraint technique. 2. Incorrect gavage needle size. 3. Animal stress. | 1. Ensure personnel are properly trained in animal handling and oral gavage techniques. 2. Use the appropriate size and type of gavage needle for the animal's weight. 3. Habituate the animals to handling and the gavage procedure to reduce stress. |
| Inconsistent results when this compound is mixed in the diet. | 1. Uneven distribution of the drug in the feed. 2. Altered palatability of the feed, leading to changes in food intake. 3. Degradation of the drug in the feed over time. | 1. Ensure thorough and uniform mixing of this compound into the powdered diet before pelleting. 2. Conduct a pilot study to assess the palatability of the medicated diet. 3. Prepare fresh medicated feed regularly. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in the small intestine.
Caption: General experimental workflow for a preclinical study with this compound.
References
- 1. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo [e-dmj.org]
- 2. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]
- 4. Beneficial effects of this compound administration on body weight and lipid metabolism via gastrointestinal bile acid modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of the this compound on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. scispace.com [scispace.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of miglitol, an α-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
Technical Support Center: Managing Gastrointestinal Side Effects of Voglibose in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the common gastrointestinal (GI) side effects of Voglibose in a clinical research setting.
Troubleshooting Guides
Issue: Patient reports significant flatulence and abdominal bloating.
1. Assess Symptom Severity:
-
Utilize the Gastrointestinal Symptom Rating Scale (GSRS) to quantify the severity of bloating and flatulence.[1][2]
-
Instruct the patient to maintain a daily symptom diary to correlate symptoms with meals and activities.[3][4][5]
2. Review and Adjust Dosage:
-
Problem: The initial dosage may be too high for the patient's tolerance.
-
Solution: If the patient is on a starting dose of 0.2 mg three times daily, consider a temporary reduction to 0.1 mg three times daily. If symptoms are manageable, maintain the current dose as tolerance may develop over time. A gradual dose titration is often effective in minimizing GI side effects.[6][7]
3. Implement Dietary Modifications:
-
Problem: High intake of complex carbohydrates and certain types of fermentable sugars can exacerbate GI symptoms.
-
Solution: Introduce a low FODMAP (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols) diet. This involves a temporary restriction of foods high in these carbohydrates, followed by a structured reintroduction to identify specific triggers.[3][4] Provide patients with a list of high and low FODMAP foods.
Issue: Patient experiences persistent diarrhea.
1. Quantify and Characterize Diarrhea:
-
Use the GSRS to assess the frequency and severity of diarrhea.[1][2]
-
The patient's daily symptom diary should include details on stool consistency (using the Bristol Stool Chart), frequency, and any associated urgency.
2. Evaluate Dosage and Timing:
-
Problem: The current dose of this compound may be contributing to accelerated colonic transit time.
-
Solution: Similar to bloating, consider a dose reduction. Ensure the patient is taking this compound immediately before each meal to maximize its effect on carbohydrate digestion in the small intestine.[7]
3. Dietary and Fluid Management:
-
Problem: Certain foods and inadequate fluid intake can worsen diarrhea.
-
Solution: Advise the patient to maintain adequate hydration. Temporarily limit high-fiber and greasy foods. The low FODMAP diet can also be beneficial in managing diarrhea.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced gastrointestinal side effects?
A1: this compound is an alpha-glucosidase inhibitor. It competitively and reversibly inhibits enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable simple sugars.[1][2][8] This leads to an increased amount of undigested carbohydrates reaching the colon. The subsequent fermentation of these carbohydrates by colonic bacteria produces gas (hydrogen, methane, carbon dioxide), leading to symptoms like flatulence, bloating, abdominal pain, and diarrhea.[6][9]
Q2: How common are the gastrointestinal side effects of this compound?
A2: Gastrointestinal side effects are the most common adverse events associated with this compound. Up to 25% of patients may experience symptoms such as soft stools, diarrhea, flatulence, bloating, and abdominal discomfort.[6] However, these side effects are generally mild to moderate and tend to decrease with continued treatment as the gut adapts.[8]
Q3: What is the recommended starting dose and titration strategy to minimize GI side effects?
A3: The usual starting dose of this compound is 0.2 mg administered orally three times a day, immediately before each meal.[7][10] If GI side effects are problematic, the dose can be temporarily reduced to 0.1 mg three times a day. A gradual increase in the dose allows the gastrointestinal system to adapt. The maximum recommended daily dose is typically 0.6 mg, divided into three doses.[7]
Q4: Are there any specific dietary recommendations for patients experiencing GI side effects with this compound?
A4: Yes, dietary modifications are crucial. A diet with a controlled intake of complex carbohydrates is recommended.[11] For persistent symptoms, a low FODMAP diet is a scientifically supported approach to identify and eliminate trigger foods.[3][4][12] It is important to ensure a balanced distribution of carbohydrate intake throughout the day.[11]
Q5: How does the incidence of GI side effects with this compound compare to other alpha-glucosidase inhibitors like Acarbose?
A5: Clinical studies suggest that this compound is associated with a lower incidence of gastrointestinal side effects compared to Acarbose at therapeutically equivalent doses.[6][13]
Data Presentation
Table 1: Incidence of Common Gastrointestinal Side Effects of this compound
| Gastrointestinal Side Effect | Incidence Rate | Severity |
| Flatulence | Up to 25% | Mild to Moderate |
| Abdominal Bloating/Distension | Up to 25% | Mild to Moderate |
| Diarrhea/Soft Stools | Up to 25% | Mild to Moderate |
| Abdominal Pain/Discomfort | Up to 25% | Mild to Moderate |
Note: Incidence rates are approximate and can vary based on the patient population and study design.[6]
Table 2: Comparative Incidence of GI Side Effects: this compound vs. Acarbose
| Gastrointestinal Side Effect | This compound (0.2 mg t.i.d.) | Acarbose (100 mg t.i.d.) |
| Increased Flatulence | 56.7% | 90% |
| Abdominal Distension | 10% | 16.7% |
Source: A randomized crossover open comparative study.[13]
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Symptoms using the Gastrointestinal Symptom Rating Scale (GSRS)
Objective: To quantitatively assess the severity of gastrointestinal symptoms in patients receiving this compound.
Methodology:
-
Instrument: The GSRS is a 15-item self-administered questionnaire that assesses five symptom clusters: reflux, abdominal pain, indigestion, diarrhea, and constipation.[1]
-
Administration: The questionnaire should be administered at baseline and at regular intervals throughout the clinical trial (e.g., weekly or at each study visit).
-
Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[1] The score for each symptom cluster is the mean of the scores for the items in that cluster. A higher score indicates greater symptom severity.
-
Interpretation: Changes in GSRS scores from baseline can be used to evaluate the patient's tolerance to this compound and the effectiveness of management strategies.
Protocol 2: Implementation of a Daily Gastrointestinal Symptom Diary
Objective: To collect real-time, qualitative and quantitative data on a patient's gastrointestinal symptoms and potential triggers.
Methodology:
-
Format: Provide the patient with a structured paper or electronic diary.[3][4][5]
-
Content: The diary should include sections for:
-
Date and Time: To track the chronology of symptoms.
-
Meals: Detailed record of all food and beverages consumed.
-
This compound Administration: Time of medication intake.
-
Gastrointestinal Symptoms: A checklist of common symptoms (bloating, gas, diarrhea, abdominal pain) with a severity rating scale (e.g., 1-10).
-
Stool Characteristics: Frequency and consistency (using the Bristol Stool Chart).
-
Notes: Any other relevant observations (e.g., stress levels, physical activity).
-
-
Instructions to the Patient:
-
Complete the diary entries in real-time as much as possible to minimize recall bias.[11]
-
Be as detailed as possible in describing food intake and symptoms.
-
Bring the diary to each study visit for review with the research team.
-
Mandatory Visualization
Caption: Mechanism of this compound-induced gastrointestinal side effects.
Caption: this compound dose titration workflow for managing GI side effects.
Caption: Dietary management workflow for this compound-related GI symptoms.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Gastrointestinal Symptom Rating Scale (GSRS) — HP3 [hp-3.co.uk]
- 3. aboutibs.org [aboutibs.org]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. iffgd.org [iffgd.org]
- 6. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Food and Symptom Diary | Display Patient Information Leaflets | University Hospitals Plymouth NHS Trust [plymouthhospitals.nhs.uk]
- 12. How to institute the low-FODMAP diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound in comparison with acarbose in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method validation for Voglibose
Technical Support Center: HPLC Method Validation for Voglibose
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method validation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an HPLC method for this compound?
A1: The main challenge in analyzing this compound is its chemical structure. This compound lacks a significant chromophore, which means it does not absorb ultraviolet (UV) light strongly, making it difficult to detect using standard UV detectors.[1][2] This necessitates either using very low wavelengths for detection or employing derivatization techniques.[1]
Q2: What is a recommended starting point for chromatographic conditions for this compound analysis?
A2: A good starting point for developing a Reverse-Phase HPLC (RP-HPLC) method for this compound is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and water.[3][4] The detection wavelength can be set to a low value, such as 215 nm.[5][6] The flow rate is typically maintained around 1.0 mL/min.[3][4][5]
Q3: What are the alternatives to direct UV detection for improving the sensitivity of this compound analysis?
A3: To overcome the low UV absorbance of this compound, several alternative detection strategies can be employed:
-
Post-Column Derivatization : This is a common technique where this compound is reacted with a reagent after separating on the column to produce a fluorescent derivative, which can then be detected with high sensitivity by a fluorescence detector.[1][2] The Japanese Pharmacopoeia describes such a method.[1]
-
Pre-Column Derivatization : In this approach, this compound is derivatized before injection into the HPLC system.[7]
-
Mass Spectrometry (LC-MS) : A mass selective detector (MSD) can be used, which offers high sensitivity and specificity and avoids the need for derivatization.[8]
Q4: Which validation parameters are critical for a this compound HPLC method as per ICH guidelines?
A4: According to the International Conference on Harmonisation (ICH) guidelines, the following parameters must be validated for an analytical procedure:[3][6][9]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy : The closeness of test results to the true value, often determined through recovery studies.[5]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][5]
Q5: How is the specificity of a this compound HPLC method typically demonstrated?
A5: Specificity is demonstrated through forced degradation studies.[4][9] In these studies, the drug substance is exposed to stress conditions like acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H2O2), heat, and photolytic stress (UV light).[4][10][11] The method is considered specific if it can successfully separate the intact this compound peak from the peaks of any degradation products formed.[4]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1 : Column degradation or contamination. The silica-based packing of C18 columns can degrade at high pH.
-
Solution : Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8). If the column is old or has been used with incompatible samples, replace it.
-
-
Possible Cause 2 : Interference from sample matrix or excipients.
-
Possible Cause 3 : Inappropriate mobile phase composition.
-
Solution : Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Adding a buffer to the mobile phase can also improve peak shape.
-
Problem: No Peak or a Very Small Peak is Detected
-
Possible Cause 1 : Low UV absorbance of this compound.
-
Possible Cause 2 : Incorrect sample or standard preparation.
-
Possible Cause 3 : Injector or system issue.
-
Solution : Perform a system check. Inject a known standard (like caffeine) to confirm the HPLC system (injector, pump, detector) is working correctly. Check for leaks or blockages in the system.
-
Problem: Drifting or Unstable Baseline
-
Possible Cause 1 : Column not equilibrated.
-
Solution : Allow the mobile phase to run through the column for a sufficient amount of time (e.g., 30 minutes) until a stable baseline is achieved before injecting any samples.[5]
-
-
Possible Cause 2 : Mobile phase issues.
-
Solution : Ensure the mobile phase components are thoroughly mixed and degassed (e.g., by sonication) before use to prevent bubble formation.[4] If using a buffer, ensure it is fully dissolved and filtered.
-
-
Possible Cause 3 : Detector lamp is failing.
-
Solution : Check the detector lamp's energy. If it is low, the lamp may need to be replaced.
-
Problem: Shifting Retention Times
-
Possible Cause 1 : Inconsistent pump flow rate.
-
Solution : Check the pump for leaks and perform a flow rate calibration. Ensure there are no air bubbles in the pump heads by purging the system.
-
-
Possible Cause 2 : Changes in mobile phase composition.
-
Solution : If preparing the mobile phase manually, ensure the measurements are precise. If using a gradient mixer, ensure the proportioning valves are working correctly. Prepare fresh mobile phase daily.
-
-
Possible Cause 3 : Fluctuation in column temperature.
-
Solution : Use a column oven to maintain a constant and consistent temperature during the analysis.
-
Data & Protocols
Summary of Typical HPLC Method Parameters
The following table summarizes typical parameters used in validated RP-HPLC methods for this compound analysis.
| Parameter | Typical Conditions | Reference(s) |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | [3][4][5] |
| Mobile Phase | Acetonitrile / Water or Methanol / Acetonitrile mixtures | [3][4][5] |
| Flow Rate | 1.0 mL/min | [3][4][5] |
| Detection | UV at 215 nm or 272 nm | [4][5][6] |
| Injection Volume | 20 µL | [4][5] |
| Retention Time | ~3.0 - 3.2 min | [3][4] |
Summary of Validation Parameters
This table presents a range of reported performance characteristics from validated methods.
| Parameter | Typical Range / Value | Reference(s) |
| Linearity Range | 10 - 140 µg/mL | [3][4][5] |
| Correlation Coeff. (R²) | > 0.999 | [3][4] |
| Accuracy (% Recovery) | 98% - 102% | [4][5] |
| Precision (%RSD) | < 2% | [4] |
| LOD | ~0.037 µg/mL | [4] |
| LOQ | ~0.114 µg/mL | [4] |
Detailed Experimental Protocols
Protocol 1: Standard and Sample Solution Preparation
-
Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[4] Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard completely.[4] Make up the volume to 100 mL with the mobile phase.
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the linearity curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[3][5]
-
Sample Preparation (from Tablets) : Weigh and finely powder 20 this compound tablets.[4][5] Accurately weigh a portion of the powder equivalent to a single dose (e.g., 0.2 or 0.3 mg of this compound) and transfer it to a volumetric flask (e.g., 10 mL).[4] Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete extraction, and then dilute to the mark.[4][5] Filter the solution through a 0.45 µm membrane filter before injection.[4]
Protocol 2: System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 60 µg/mL) six times.
-
Calculate the % Relative Standard Deviation (%RSD) for the peak area, retention time, and other parameters like tailing factor and theoretical plates.
-
The acceptance criteria are typically:
-
%RSD of peak area < 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Protocol 3: Linearity Study
-
Inject each of the working standard solutions (from Protocol 1, step 2) in triplicate.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to obtain the correlation coefficient (R²), slope, and y-intercept.
-
The R² value should be > 0.999 to demonstrate linearity.[3][4]
Protocol 4: Accuracy (Recovery Study)
-
Prepare a sample solution from the tablet powder as described in Protocol 1.
-
Spike the pre-analyzed sample solution with known amounts of the this compound standard stock solution at three different concentration levels (e.g., 80%, 100%, and 120% of the label claim).[4]
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery at each level. The mean recovery should be within 98-102% to confirm accuracy.[5]
Visualizations
Caption: Workflow for HPLC Method Validation of this compound.
Caption: Troubleshooting Decision Tree for No/Small this compound Peak.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. jetir.org [jetir.org]
- 11. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF REPAGLINIDE AND this compound IN SOLID DOSAGE FORM | PPTX [slideshare.net]
Overcoming low UV absorbance of Voglibose in analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of Voglibose. Given its chemical structure, this compound lacks a significant UV chromophore, presenting a common challenge in developing sensitive and robust analytical methods. This resource outlines strategies to overcome low UV absorbance and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is the UV absorbance of my this compound standard so low?
A1: this compound is a sugar derivative and, like many carbohydrates, it does not possess a suitable chromophore that absorbs light in the typical UV range (200-400 nm) used for HPLC analysis.[1][2] This inherent property of the molecule leads to poor sensitivity when using a standard UV detector.
Q2: What are the primary strategies to overcome the low UV absorbance of this compound?
A2: The most common and effective strategies involve either converting this compound into a UV-active or fluorescent compound through derivatization or employing alternative detection techniques that do not rely on UV absorbance.[3][4] The main approaches are:
-
Pre-column Derivatization: Reacting this compound with a labeling agent before injection into the HPLC system.[5]
-
Post-column Derivatization: Introducing a reagent after the chromatographic separation to react with this compound before it reaches the detector.[4][6][7]
-
Alternative Detectors: Utilizing detectors such as Mass Spectrometry (MS), Refractive Index (RI), or Evaporative Light Scattering (ELSD).[8][9][10]
Q3: Which derivatization reagent is most commonly used for this compound analysis?
A3: For post-column derivatization, a reagent mixture of taurine and sodium periodate is widely used and is the method specified in the Japanese Pharmacopoeia.[1][11] This reaction produces a fluorescent derivative that can be detected with high sensitivity.[12] For pre-column derivatization, 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) has been successfully used to create a UV-active derivative.[3][5]
Q4: Can I use a Mass Spectrometer (MS) to detect this compound?
A4: Yes, LC-MS and LC-MS/MS are highly suitable methods for the analysis of this compound.[10][13][14] MS detection offers high selectivity and sensitivity, eliminating the need for derivatization.[10][12] It provides direct mass information for compound confirmation, leading to shorter run times compared to derivatization-based methods.[10]
Q5: Is Refractive Index (RI) detection a viable option for this compound analysis?
A5: Refractive Index (RI) detection is a viable option as it is a universal detector for non-UV absorbing compounds.[9][15][16] However, it is generally less sensitive than other methods and can be prone to baseline drift with gradient elution.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low peak response with UV detection. | This compound lacks a strong UV chromophore. | 1. Implement a pre- or post-column derivatization method to introduce a UV-active or fluorescent tag. 2. Switch to an alternative detection method like MS, RI, or ELSD.[10][16][17] |
| Poor reproducibility with post-column derivatization. | Inconsistent reaction conditions (temperature, flow rate, reagent stability). | 1. Ensure the reaction coil is maintained at a stable and optimal temperature (e.g., 100°C).[6] 2. Use a dedicated pump for the derivatization reagent to ensure a consistent flow rate.[7] 3. Prepare fresh derivatization reagents daily. |
| Extraneous peaks in the chromatogram after derivatization. | Side reactions or impurities in the derivatization reagent. | 1. Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time). 2. Use high-purity reagents. 3. Inject a blank (reagent mix without analyte) to identify reagent-related peaks. |
| Baseline noise or drift with RI detection. | Temperature fluctuations or mobile phase inconsistencies. | 1. Thermostat the RI detector and the column. 2. Use a mobile phase with a stable composition (isocratic elution is preferred). 3. Ensure the mobile phase is thoroughly degassed. |
| Low sensitivity with LC-MS. | Suboptimal ionization or fragmentation. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound is typically analyzed in positive ion mode.[13][14] 2. For MS/MS, perform infusion experiments to determine the optimal precursor and product ions and collision energy. |
Experimental Protocols
Method 1: Post-Column Derivatization with Fluorescence Detection
This method is based on the procedure described in the Japanese Pharmacopoeia.[1][7]
Chromatographic Conditions:
| Parameter | Value |
| Column | Amino Column (e.g., Restek Pinnacle II Amino, 5 µm, 250 x 4.6 mm)[6] |
| Mobile Phase | 20 mM Sodium Phosphate Buffer (pH 6.5) / Acetonitrile (37:63)[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 35°C[6] |
| Injection Volume | 50 µL[6] |
Post-Column Reaction Conditions:
| Parameter | Value |
| Reagent | 6.25 g Taurine and 2.56 g Sodium Periodate in 1000 mL of water[6] |
| Reagent Flow Rate | 0.6 mL/min[6] |
| Reactor Temperature | 100°C[6] |
| Reactor Volume | 3.5 mL[6] |
| Detection (FLD) | λex: 350 nm, λem: 430 nm[6] |
Method 2: Pre-Column Derivatization with UV Detection
This method utilizes FMOC-Cl as the derivatizing agent.[5]
Derivatization Procedure:
-
To 0.1 mL of this compound working standard solution, add 0.5 mL of FMOC-Cl solution.
-
Mix for 20 seconds and incubate at 50°C for 15 minutes.
-
Add 0.1 mL of glycine solution to terminate the reaction.
-
Inject the resulting solution into the HPLC system.[5]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Phosphate Buffer (pH 4.0) / Methanol (30:70)[5] |
| Detection (UV) | 233 nm[5] |
Method 3: LC-MS/MS Analysis
This method provides high sensitivity and selectivity without derivatization.[14]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Column (e.g., Waters X Terra MS C18, 5 µm, 100 x 2.1 mm)[14] |
| Mobile Phase | Varies; often a mix of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[13] |
| Flow Rate | 0.2 mL/min[14] |
| Column Temperature | 30°C[14] |
MS/MS Detection:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[14] |
| This compound Transition | m/z 268.1 (precursor ion) → specific product ions (determined during method development)[12] |
Visualizations
Caption: Workflow for HPLC with post-column derivatization.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jmpas.com [jmpas.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. bepls.com [bepls.com]
- 12. Quantitative determination of this compound in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound in pharmaceutical formulations by high performance liquid chromatography using refractive index detection | European Journal of Chemistry [eurjchem.com]
- 16. eurjchem.com [eurjchem.com]
- 17. HPLC Analysis of Sugars by HILIC Chromatography using Ascentis® Express OH-5 Column with ELSD Detection application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Improving the sensitivity of Voglibose detection in biological samples
Welcome to the technical support center for the analysis of Voglibose in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving high-sensitivity detection of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to detect this compound in biological samples?
A1: this compound presents analytical challenges primarily because it lacks a strong UV-absorbing chromophore, making direct detection by standard HPLC-UV methods difficult at the low concentrations typically found in biological samples.[1][2] Furthermore, this compound is poorly absorbed after oral administration, leading to very low plasma concentrations.[3][4]
Q2: What is the most sensitive method for this compound quantification in plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying this compound in biological fluids like plasma.[3][5] This method can achieve lower limits of detection (LOD) and quantification (LOQ) in the picogram per milliliter (pg/mL) range.[3]
Q3: Can I use HPLC-UV for this compound analysis?
A3: While challenging, some HPLC-UV methods have been developed. These methods often require higher concentrations of the analyte and may not be suitable for biological samples with low this compound levels.[6] The sensitivity is significantly lower than LC-MS/MS or HPLC with fluorescence detection.
Q4: What is post-column derivatization, and why is it used for this compound analysis?
A4: Post-column derivatization is a technique where a reagent is added to the sample after it has passed through the HPLC column but before it reaches the detector.[1][7] For this compound, this is done to create a fluorescent derivative that can be detected with high sensitivity by a fluorescence detector (FLD).[2][8] This method is a robust alternative when LC-MS/MS is not available.
Q5: What are the common sample preparation techniques for this compound analysis in plasma?
A5: Common sample preparation techniques include protein precipitation and liquid-liquid extraction (LLE).[3][9] Protein precipitation is a simpler and faster method, while LLE can provide a cleaner sample extract, which may be beneficial for reducing matrix effects in LC-MS/MS analysis.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor sensitivity / No peak detected | - this compound concentration is below the limit of detection (LOD) of the current method.- Inefficient extraction from the biological matrix.- For HPLC-UV, the inherent low UV absorbance of this compound. | - Switch to a more sensitive method like LC-MS/MS or HPLC with post-column derivatization and fluorescence detection.[3][7]- Optimize the sample preparation method (e.g., try a different extraction solvent or technique).- If using HPLC-UV, consider a derivatization step to enhance detection. |
| High background noise or interfering peaks | - Matrix effects from endogenous components in the biological sample (e.g., plasma, urine).- Contamination from reagents, solvents, or labware. | - Improve sample cleanup. Consider using solid-phase extraction (SPE) for cleaner extracts.- Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to separate this compound from interfering peaks.[6]- Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned. |
| Poor peak shape (e.g., tailing, broadening) | - Inappropriate mobile phase composition or pH.- Column degradation or contamination. | - Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH).[6]- Use a new column or a guard column to protect the analytical column.- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Inconsistent retention times | - Fluctuations in mobile phase flow rate.- Temperature variations. | - Ensure the HPLC pump is working correctly and the system is well-equilibrated.- Use a column oven to maintain a consistent temperature. |
| Low recovery during sample preparation | - Inefficient extraction solvent for liquid-liquid extraction.- Incomplete protein precipitation. | - Test different extraction solvents or combinations of solvents.[3]- Ensure the precipitating agent is added in the correct ratio and that the sample is adequately vortexed and centrifuged. |
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for this compound detection.
| Method | Biological Matrix | Linearity Range | LOD | LOQ | Reference |
| LC-MS/MS | Human Plasma | 0.000160 - 0.020000 ng/mL | 0.000010 ng/mL | 0.000160 ng/mL | [3] |
| LC-MS/MS | Human Plasma | 2.03 - 203 ng/mL | - | 2.03 ng/mL | [10] |
| LC-MS/MS | Pharmaceutical Formulation | 25.0 - 1200 ng/mL | 1.5 ng/mL | 3.0 ng/mL | [11] |
| HPLC-FLD (Post-column Derivatization) | Pharmaceutical Formulation | 2 - 250 µg/L | - | - | [7] |
| RP-HPLC-UV | Bulk and Tablet | 10 - 70 µg/mL | 0.037 µg/mL | 0.114 µg/mL | [6] |
| RP-HPLC-RID | Pharmaceutical Formulation | 10 - 100 µg/mL | 2.91 µg/mL | 9.7 µg/mL | [12] |
Experimental Protocols
Protocol 1: Highly Sensitive this compound Detection in Human Plasma by LC-MS/MS
This protocol is based on a highly sensitive method for the quantification of this compound in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add 100 µL of internal standard (Propranolol, 0.5 µg/mL).
-
Vortex for 2 minutes.
-
Add 700 µL of n-hexane and vortex for 2 minutes.
-
Add 800 µL of tert-butyl methyl ether (TBME) and vortex for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer 1.5 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 4°C.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity II LC or equivalent.[13]
-
Column: A suitable C18 column.
-
Mobile Phase: Optimized mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium formate).
-
Flow Rate: As optimized for the column.
-
Mass Spectrometer: API-4000 or equivalent triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Positive electrospray ionization (ESI).[3]
-
MRM Transitions:
Protocol 2: this compound Detection by HPLC with Post-Column Derivatization and Fluorescence Detection
This protocol is adapted from methods described for the analysis of this compound in pharmaceutical formulations, which can be adapted for biological samples after appropriate cleanup.[7][8]
1. Sample Preparation:
-
Perform a suitable extraction method (e.g., LLE or SPE) to isolate this compound from the biological matrix and minimize interferences.
2. HPLC Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: Amino column (e.g., Shim-pack).[7]
-
Mobile Phase: A mixture of sodium phosphate buffer and acetonitrile.[14]
-
Flow Rate: Typically around 0.6 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).[14]
3. Post-Column Derivatization:
-
Reaction Reagent: A solution of taurine and sodium periodate.[7][8]
-
Reaction Conditions: The column effluent is mixed with the reagent and passed through a reaction coil heated to approximately 100°C.[7]
-
Detection:
-
Fluorescence Detector: Excitation wavelength (λex): ~350 nm, Emission wavelength (λem): ~430 nm.[14]
-
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: HPLC-FLD with Post-Column Derivatization Workflow.
Caption: this compound Mechanism of Action.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Nexera this compound Analysis System - Spincotech [spincotech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. eurjchem.com [eurjchem.com]
- 13. agilent.com [agilent.com]
- 14. pickeringlabs.com [pickeringlabs.com]
Validation & Comparative
Validating the Bioactivity of Voglibose: An In Vitro Enzymatic Assay Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Voglibose's bioactivity with other alpha-glucosidase inhibitors, supported by experimental data and detailed protocols. This compound, a potent alpha-glucosidase inhibitor, plays a crucial role in managing postprandial hyperglycemia by delaying carbohydrate absorption.
This compound exerts its therapeutic effect through the competitive and reversible inhibition of alpha-glucosidase enzymes located in the brush border of the small intestine.[1][2][3][4] These enzymes, including maltase, sucrase, and isomaltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.[1][5][6][7] By inhibiting these enzymes, this compound effectively slows down the release and subsequent absorption of glucose into the bloodstream, thus mitigating sharp spikes in blood glucose levels after meals.[1][3][4]
Comparative Bioactivity of Alpha-Glucosidase Inhibitors
In vitro enzymatic assays are fundamental in determining the potency of inhibitors like this compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the efficacy of these drugs. While specific IC50 values can vary depending on the experimental conditions, studies have consistently demonstrated the high potency of this compound.
One review highlights that the inhibitory activity of this compound on maltose and sucrose is significantly higher than that of other alpha-glucosidase inhibitors like Acarbose and Miglitol.[1] Specifically, this compound's inhibitory action is reported to be 190-270 times more potent than Acarbose and 100 times more potent than Miglitol against these key disaccharidases.[1]
| Inhibitor | Relative Inhibitory Potency against Maltase and Sucrase |
| This compound | High (+++) |
| Acarbose | Low (+) |
| Miglitol | Moderate (++) |
Table 1: Relative in vitro inhibitory potency of this compound, Acarbose, and Miglitol on key alpha-glucosidase enzymes. Potency is inferred from a review stating this compound's inhibitory activity is 190-270 times that of Acarbose and 100 times that of Miglitol[1].
Mechanism of Action: A Visual Representation
The following diagram illustrates the pathway of carbohydrate digestion and the specific point of intervention for this compound.
Figure 1. Mechanism of this compound Action. This diagram shows how this compound inhibits alpha-glucosidases.
Experimental Protocols
Validating the bioactivity of this compound and comparing it to other inhibitors requires standardized in vitro enzymatic assays. Below is a detailed protocol for a typical alpha-glucosidase inhibition assay.
Objective: To determine the in vitro inhibitory effect of this compound on alpha-glucosidase activity.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound, Acarbose, and Miglitol as test compounds
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
-
Incubator
Experimental Workflow:
Figure 2. Experimental Workflow. This diagram outlines the key steps in the enzymatic assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of alpha-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of this compound, Acarbose, and Miglitol in phosphate buffer to obtain a range of concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of phosphate buffer.
-
Add 10 µL of the inhibitor solution (this compound, Acarbose, or Miglitol) at various concentrations to the test wells. For the control well, add 10 µL of phosphate buffer.
-
Add 20 µL of the alpha-glucosidase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This comprehensive guide provides a framework for understanding and validating the bioactivity of this compound in comparison to other alpha-glucosidase inhibitors through in vitro enzymatic assays. The provided data and protocols can serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.
References
- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. naspghan.org [naspghan.org]
- 7. Digestion & absorption of carbohydrates | PPTX [slideshare.net]
Comparative analysis of Voglibose versus acarbose on glycemic control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the clinical efficacy and safety of two widely used alpha-glucosidase inhibitors, voglibose and acarbose, in the management of type 2 diabetes mellitus. The information presented is collated from multiple clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Mechanism of Action
Both this compound and acarbose are competitive inhibitors of intestinal alpha-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion and absorption, these drugs primarily reduce postprandial hyperglycemia.[1][2][3] Acarbose is known to inhibit both pancreatic alpha-amylase and intestinal alpha-glucosidases, while this compound has a more potent inhibitory effect on alpha-glucosidases but a weaker effect on pancreatic alpha-amylase.[3][4]
Comparative Efficacy on Glycemic Parameters
Multiple studies have compared the effects of this compound and acarbose on key glycemic markers. While both drugs are effective in improving glycemic control, there are subtle differences in their impact.
Hemoglobin A1c (HbA1c)
Meta-analyses and direct comparative studies have generally found no significant difference between this compound and acarbose in their ability to reduce HbA1c levels.[1] A 24-week study on patients inadequately controlled with basal insulin showed a similar mean reduction in HbA1c of approximately 0.7% for both acarbose and this compound groups.[5][6][7][8]
| Study | Drug & Dosage | Baseline HbA1c (%) | End of Study HbA1c (%) | Mean Change (%) |
| Lee et al. (2014)[5][6][7][8] | Acarbose (up to 300 mg/day) | 8.43 ± 0.71 | 7.71 ± 0.93 | ~ -0.72 |
| This compound (up to 0.9 mg/day) | 8.38 ± 0.73 | 7.68 ± 0.94 | ~ -0.70 | |
| Vichayanrat et al. (2002)[9] | Acarbose (100 mg t.i.d.) | 6.98 ± 0.98 | 6.59 ± 1.04 | -0.39 |
| This compound (0.2 mg t.i.d.) | 7.07 ± 1.21 | 6.79 ± 1.33 | -0.28 |
Fasting and Postprandial Blood Glucose
Both medications have been shown to significantly decrease fasting and postprandial blood glucose levels.[6][10] Some studies suggest that acarbose may have a slightly superior effect on reducing postprandial glucose, particularly after dinner.[5][6] For instance, one study noted a significantly greater reduction in 1-hour post-dinner glucose levels with acarbose compared to this compound.[5][6][7][8] However, a meta-analysis did not find a significant overall difference in their effects on postprandial blood glucose.[1]
| Parameter | Acarbose Group | This compound Group | P-value | Reference |
| Change in Fasting Plasma Glucose (mg/dL) | -16.27 ± 59.63 | -10.44 ± 42.30 | 0.112 | [5][6] |
| Change in 1-hr Post-Dinner Glucose (mg/dL) | -56.74 | -31.17 | <0.05 | [5][6][7][8] |
Comparative Safety and Tolerability
The primary side effects of both this compound and acarbose are gastrointestinal in nature, stemming from the fermentation of undigested carbohydrates in the colon.[2]
Gastrointestinal Adverse Events
Several studies and a meta-analysis have indicated that this compound is associated with a lower incidence of gastrointestinal side effects compared to acarbose.[1][9] The most commonly reported adverse events for both drugs include flatulence, abdominal distension, and diarrhea.[2][9]
| Adverse Event | Acarbose (%) | This compound (%) | Reference |
| Vichayanrat et al. (2002) [9] | |||
| Increased Flatulence | 90.0 | 56.7 | |
| Abdominal Distention | 16.7 | 10.0 | |
| Lee et al. (2014) [5] | |||
| Gastrointestinal Side Effects | 33.3 | 25.8 | |
| Drug-related Adverse Events | 16.7 | 9.8 |
Experimental Protocols
The clinical data presented is primarily derived from randomized, controlled trials. A typical experimental workflow for comparing these two drugs is outlined below.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Acarbose and this compound in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Comparison of Acarbose and this compound in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study | Semantic Scholar [semanticscholar.org]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. Efficacy and safety of this compound in comparison with acarbose in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
Evaluating Voglibose in Combination with SGLT2 Inhibitors for Diabetes Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of type 2 diabetes mellitus (T2DM) is continuously evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This guide provides a comprehensive evaluation of the therapeutic potential of combining Voglibose, an alpha-glucosidase inhibitor, with Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This analysis is based on available preclinical and clinical data, offering a valuable resource for researchers and drug development professionals in the field of diabetes.
Executive Summary
The combination of this compound and SGLT2 inhibitors presents a rational and promising approach to T2DM management. This compound primarily acts in the gastrointestinal tract to delay carbohydrate absorption and reduce postprandial glucose excursions. In contrast, SGLT2 inhibitors work independently of insulin by promoting urinary glucose excretion. This dual-mechanistic approach offers the potential for synergistic or additive effects on glycemic control, with a low intrinsic risk of hypoglycemia. While direct, head-to-head comparative clinical trial data is limited, existing pharmacokinetic studies and real-world evidence suggest good tolerability and potential for enhanced efficacy.
Mechanism of Action: A Complementary Approach
The distinct mechanisms of action of this compound and SGLT2 inhibitors form the foundation of their potential synergy.
This compound: As an alpha-glucosidase inhibitor, this compound competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the post-meal rise in blood glucose levels.
SGLT2 Inhibitors: These agents selectively inhibit the SGLT2 protein in the proximal renal tubules, which is responsible for the reabsorption of approximately 90% of filtered glucose. By blocking this transporter, SGLT2 inhibitors lead to the excretion of excess glucose in the urine, consequently lowering plasma glucose concentrations.
The combination of these two agents targets both the influx of glucose from the gut and the reabsorption of glucose in the kidneys, offering a comprehensive strategy for glycemic control.
Preclinical and Clinical Evidence
While large-scale, randomized controlled trials directly comparing a this compound-SGLT2 inhibitor combination to respective monotherapies are not yet widely available, existing studies provide valuable insights.
A pharmacokinetic study in Japanese patients with T2DM evaluated the co-administration of the SGLT2 inhibitor dapagliflozin and this compound. The study concluded that there was no clinically meaningful pharmacokinetic drug-drug interaction between the two agents, supporting the feasibility of their combined use without dose adjustment.[1][2]
A real-world observational study in India assessed personalized approaches with this compound fixed-dose combinations in T2DM patients. A subset of these patients (19.20%) were also receiving SGLT2 inhibitors.[3] The study reported significant reductions in HbA1c, fasting blood glucose (FBG), and post-prandial blood glucose (PPBG) over a 12-week period in the overall population on this compound combinations.[3] While not a direct comparison, this provides preliminary evidence of the combination's effectiveness in a clinical setting.
Further research is warranted to delineate the precise additive or synergistic effects of this combination on glycemic control, beta-cell function, and long-term cardiovascular and renal outcomes.
Data Presentation
Table 1: Pharmacokinetic Interaction Study of Dapagliflozin and this compound
| Pharmacokinetic Parameter | Dapagliflozin Alone (10 mg) | Dapagliflozin (10 mg) + this compound (0.2 mg t.i.d.) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng*h/mL) | - | - | 1.009 (0.954, 1.067)[1][2] |
| Cmax (ng/mL) | - | - | 1.040 (0.899, 1.204)[1][2] |
| tmax (h, median) | Similar between treatments | Similar between treatments | - |
| t1/2 (h, mean) | - | Slightly higher with combination | - |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; t1/2: Half-life. Data from a study in 22 Japanese patients with T2DM.[1]
Table 2: Efficacy of this compound Fixed-Dose Combination in a Real-World Setting (Subgroup on SGLT2i)
| Glycemic Parameter | Baseline (Mean ± SD) | 12-Week Follow-up (Mean ± SD) | Mean Change |
| HbA1c (%) | 8.59 ± 1.19 | 7.34 ± 1.01 | -1.25 (p<0.01)[3] |
| Fasting Blood Glucose (mg/dL) | - | - | -44.61 (p<0.01)[3] |
| Post-Prandial Blood Glucose (mg/dL) | - | - | -70.46 (p<0.01)[3] |
This data represents the overall population in the observational study, of which 19.20% were on concomitant SGLT2 inhibitors. The specific outcomes for the this compound + SGLT2i subgroup were not reported separately.[3]
Experimental Protocols
Protocol 1: Evaluation of Glycemic Control in a Preclinical Model of T2DM
Objective: To assess the efficacy of this compound and an SGLT2 inhibitor, alone and in combination, on glycemic control in a diabetic animal model (e.g., db/db mice or Zucker Diabetic Fatty rats).
Methodology:
-
Animal Model: Utilize a well-established rodent model of T2DM.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
SGLT2 inhibitor monotherapy
-
This compound and SGLT2 inhibitor combination therapy
-
-
Drug Administration: Administer drugs orally for a specified period (e.g., 4-8 weeks).
-
Glycemic Assessments:
-
Fasting and Non-fasting Blood Glucose: Monitor weekly from tail vein blood samples using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-gavage.
-
HbA1c Measurement: Collect whole blood at baseline and at the end of the study for HbA1c analysis using a commercially available assay kit.
-
-
Data Analysis: Compare changes in FBG, PPBG, OGTT glucose excursion (AUC), and HbA1c between the treatment groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of Beta-Cell Function in a Clinical Setting
Objective: To evaluate the effect of combination therapy with this compound and an SGLT2 inhibitor on pancreatic beta-cell function in patients with T2DM.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial with parallel groups.
-
Participant Population: Patients with T2DM inadequately controlled on metformin monotherapy.
-
Intervention Arms:
-
Placebo + Metformin
-
This compound + Metformin
-
SGLT2 inhibitor + Metformin
-
This compound + SGLT2 inhibitor + Metformin
-
-
Duration: 24 weeks.
-
Beta-Cell Function Assessment:
-
Mixed-Meal Tolerance Test (MMTT): Perform at baseline and at the end of the study. Following an overnight fast, subjects will consume a standardized liquid meal. Blood samples will be collected at -15, 0, 15, 30, 60, 90, 120, 180, and 240 minutes for the measurement of glucose, insulin, and C-peptide.
-
Derived Indices: Calculate indices of beta-cell function, such as the insulinogenic index (ΔI30/ΔG30) and the C-peptide-to-glucose ratio.
-
Homeostasis Model Assessment of Beta-Cell Function (HOMA-β): Calculated from fasting glucose and insulin/C-peptide levels.
-
-
Statistical Analysis: Compare the changes in beta-cell function parameters from baseline to 24 weeks among the different treatment arms.
Visualizations
Caption: Dual mechanism of action for this compound and SGLT2 inhibitors.
Caption: Proposed clinical trial workflow for evaluating combination therapy.
Caption: Logical relationship of the combined therapeutic approach.
Conclusion and Future Directions
The combination of this compound and SGLT2 inhibitors represents a compelling therapeutic strategy for T2DM, grounded in complementary mechanisms of action that address both glucose absorption and renal glucose reabsorption. While direct comparative efficacy data from large-scale clinical trials are currently lacking, the available pharmacokinetic and real-world evidence is encouraging, suggesting good tolerability and potential for improved glycemic control.
For researchers and drug development professionals, this combination warrants further investigation. Future studies should focus on:
-
Direct Comparative Efficacy: Randomized controlled trials comparing the combination therapy to monotherapies to quantify the additive or synergistic effects on HbA1c, fasting, and postprandial glucose.
-
Impact on Beta-Cell Function: In-depth studies to elucidate the long-term effects of the combination on beta-cell preservation and function.
-
Cardiovascular and Renal Outcomes: Large-scale trials to assess the impact of this combination on hard clinical endpoints, such as major adverse cardiovascular events and progression of diabetic kidney disease.
By pursuing these research avenues, the full therapeutic potential of combining this compound and SGLT2 inhibitors can be realized, potentially offering a valuable new tool in the comprehensive management of type 2 diabetes.
References
- 1. Impact of this compound on the Pharmacokinetics of Dapagliflozin in Japanese Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound on the pharmacokinetics of dapagliflozin in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-World Assessment of Personalized Approach With this compound Fixed-Dose Combination in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Voglibose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various analytical methods for the precise measurement of Voglibose, a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. The selection of an appropriate analytical technique is paramount for ensuring the quality, efficacy, and safety of pharmaceutical formulations. This document presents a comparative analysis of commonly employed methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods validated for the quantification of this compound. This allows for a direct comparison of their sensitivity, linearity, and applicability.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Wavelength/Detection | Key Advantages |
| UV Spectrophotometry | 5-25 µg/mL[1] | - | - | 214.5 nm[2][1] | Simple, cost-effective, rapid.[1] |
| UV Spectrophotometry (with derivatization) | 10-80 µg/mL[3][4] | - | - | 282 nm[3][5] | Enhanced sensitivity for this compound which has low native UV absorbance.[3] |
| RP-HPLC with UV Detection | 10-70 µg/mL[6] | 0.037 µg/mL[6] | 0.114 µg/mL[6] | 272 nm[6] | Good sensitivity and specificity. |
| RP-HPLC with UV Detection | 20-140 µg/mL | - | - | 215 nm[7] | Simple, precise, and reliable for routine quality control.[7] |
| RP-HPLC with Refractive Index Detection (RID) | 10-100 µg/mL[8] | 2.91 µg/mL[8] | 9.70 µg/mL[8] | - | Suitable for non-UV absorbing compounds without derivatization.[8] |
| HPTLC | 100-450 ng/spot[9][10] | 40 ng/spot[9][10] | 100 ng/spot[9][10] | 284 nm[9][10] | High throughput, cost-effective for routine analysis.[9] |
| LC-MS/MS | 25.0-1200 ng/mL[11][12] | 1.5 ng/mL[11][12] | 3.0 ng/mL[11][12] | ESI Positive Mode | High sensitivity and specificity, suitable for complex matrices like plasma.[11][13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
UV Spectrophotometric Method
This method is a straightforward and economical approach for the quantification of this compound in pharmaceutical dosage forms.
-
Instrumentation: A double beam UV/VIS Spectrophotometer with 10 mm quartz cells is used.[2]
-
Reagents: 0.1 N Sodium Hydroxide (NaOH) is used as the solvent.[2][1]
-
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving the standard drug in the solvent to achieve a known concentration.[2] Working standards are prepared by further dilution of the stock solution to fall within the linearity range (5-25 µg/mL).[2][1]
-
Sample Preparation: For tablet formulations, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is dissolved in the solvent, sonicated, and filtered. The filtrate is then diluted to a suitable concentration for analysis.
-
Analysis: The absorbance of the standard and sample solutions is measured at 214.5 nm against a solvent blank.[2][1] The concentration of this compound in the sample is determined by comparing its absorbance with that of the standard solution.
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC offers greater specificity and sensitivity compared to UV spectrophotometry and is widely used for routine quality control.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data processing software is required.[6][7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) is commonly used.[6] The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase.[6][7] Calibration standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 10-70 µg/mL).[6]
-
Sample Preparation: A portion of finely powdered tablets equivalent to a specific amount of this compound is accurately weighed and dissolved in the mobile phase with the aid of sonication. The solution is then filtered through a 0.45 µm membrane filter.[6]
-
Chromatographic Conditions:
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid analysis of multiple samples simultaneously, making it a cost-effective option for quality control.
-
Instrumentation: An HPTLC system including a sample applicator, developing chamber, TLC scanner, and data analysis software is utilized.
-
Stationary Phase: Precoated silica gel 60F254 aluminum plates are used.[9][10]
-
Mobile Phase: A mixture of acetonitrile, methanol, and ammonia (e.g., 15:4:0.1 % V/V/V) is a suitable mobile phase.[9][10]
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of standard solutions are prepared by dilution to cover the desired concentration range (e.g., 100 to 450 ng/spot).[9][10]
-
Sample Preparation: An accurately weighed quantity of powdered tablets is extracted with a suitable solvent, sonicated, and filtered. The resulting solution is applied to the HPTLC plate.
-
Chromatographic Development: The plate is developed in a pre-saturated developing chamber with the mobile phase up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried, and the spots are scanned using a densitometer at 284 nm.[9][10] The peak areas are used to quantify the amount of this compound in the samples by comparison with the standards.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the cross-validation process and a typical experimental workflow for an HPLC-based analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. jocpr.com [jocpr.com]
- 4. ViewArticleDetail [ijpronline.com]
- 5. bepls.com [bepls.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. eurjchem.com [eurjchem.com]
- 9. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
The Synergistic Advantage: Comparative Efficacy of Voglibose in Monotherapy Versus Combination Therapy for Type 2 Diabetes Mellitus
An In-depth Guide for Researchers and Drug Development Professionals
Voglibose, an alpha-glucosidase inhibitor, has established its role in the management of type 2 diabetes mellitus (T2DM) by effectively targeting postprandial hyperglycemia. While its efficacy as a monotherapy is well-documented, its true potential appears to be unlocked when used in combination with other oral antidiabetic agents. This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination therapies, supported by experimental data and detailed methodologies, to inform future research and drug development in diabetology.
Mechanism of Action: A Targeted Approach
This compound exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing the rate of glucose absorption and mitigating sharp post-meal blood glucose spikes.[1]
Comparative Efficacy: Monotherapy vs. Combination Therapy
Clinical evidence strongly suggests that while this compound monotherapy provides a modest reduction in glycemic indices, its combination with other antidiabetic drugs with complementary mechanisms of action leads to a significantly greater improvement in glycemic control.
This compound in Combination with Metformin
A randomized controlled trial comparing a fixed-dose combination of this compound and metformin to metformin monotherapy in drug-naïve T2DM patients demonstrated the superiority of the combination therapy.[2] Over 24 weeks, the this compound-metformin group showed a significantly greater reduction in HbA1c, fasting plasma glucose (FPG), and postprandial plasma glucose (PPG) levels compared to the metformin alone group.[2]
| Parameter | This compound + Metformin | Metformin Monotherapy | p-value |
| HbA1c Reduction (%) | -1.62 ± 0.07 | -1.31 ± 0.07 | 0.003 |
| FPG Reduction (mg/dL) | Statistically greater reduction | - | 0.004 (at 24 weeks) |
| Weight Change (kg) | -1.63 | -0.86 | 0.039 |
| Table 1: Comparison of this compound-Metformin Combination Therapy and Metformin Monotherapy.[2] |
This compound as Add-on Therapy to Sulfonylureas and Metformin
In patients inadequately controlled on dual therapy with glimepiride and metformin, the addition of this compound resulted in significant improvements in glycemic control. A prospective, open-label comparative study demonstrated that the triple-drug regimen led to a more pronounced reduction in HbA1c, FPG, and PPG compared to the dual-drug therapy.[3]
| Parameter | This compound + Glimepiride + Metformin | Glimepiride + Metformin |
| HbA1c Reduction (%) | Significant Decrease | Less pronounced decrease |
| FPG Reduction (mg/dL) | Significant Decrease | Less pronounced decrease |
| PPG Reduction (mg/dL) | Significant Decrease | Less pronounced decrease |
| Table 2: Efficacy of this compound as an Add-on Therapy.[3] |
This compound in Combination with DPP-4 Inhibitors (Sitagliptin)
A multicenter, randomized study evaluated the efficacy of adding sitagliptin to ongoing this compound monotherapy in Japanese patients with T2DM who had inadequate glycemic control. The results after 12 weeks showed a statistically significant improvement in glycemic parameters in the combination therapy group compared to the placebo plus this compound group.[1]
| Parameter | Sitagliptin + this compound (Mean Change from Baseline) | Placebo + this compound (Mean Change from Baseline) | Between-Group Difference (p-value) |
| HbA1c (%) | -0.9% | - | < 0.001 |
| Fasting Plasma Glucose (mg/dL) | -22.5 | - | < 0.001 |
| 2-h Postmeal Glucose (mg/dL) | -51.3 | - | < 0.001 |
| Table 3: Efficacy of Sitagliptin as Add-on to this compound Monotherapy.[1] |
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
This compound and Metformin Fixed-Dose Combination Trial
-
Study Design: A 24-week, multicenter, randomized, double-blind, parallel-group study.[2]
-
Participants: 187 drug-naïve, newly-diagnosed T2DM patients aged 20 to 70 years with a baseline HbA1c level of 7.0% to 11.0%.[2]
-
Intervention: Patients were randomized to receive either a fixed-dose combination of this compound plus metformin or metformin monotherapy.[2]
-
Primary Efficacy Endpoint: Change in HbA1c level from baseline at week 24.[2]
-
Statistical Analysis: The primary efficacy endpoint was analyzed using an analysis of covariance (ANCOVA), with treatment as a factor and baseline levels as covariates.[2]
This compound Add-on to Glimepiride and Metformin Trial
-
Study Design: A 10-month prospective, parallel-group, open-label comparative study.[3]
-
Participants: Type II diabetic patients over 18 years of age with confirmed postprandial hyperglycemia.[3]
-
Intervention: Patients were divided into two groups: Group A received dual therapy of glimepiride 1 mg and metformin 500 mg, while Group B received this compound 0.3 mg as an add-on to the dual therapy.[3]
-
Efficacy Parameters: Changes in BMI, fasting and postprandial blood glucose, and glycosylated hemoglobin (HbA1c) were evaluated at baseline and after 3 months.[4]
Sitagliptin Add-on to this compound Monotherapy Trial
-
Study Design: An initial 12-week, multicenter, randomized, double-blind, placebo-controlled treatment period, followed by a 40-week open-label period.[1]
-
Participants: Japanese patients with T2DM and inadequate glycemic control (HbA1c ≥6.9% and <10.5%) on this compound monotherapy (0.2–0.3 mg three times daily).[1]
-
Intervention: During the double-blind phase, patients were randomized (1:1) to receive either sitagliptin 50 mg/day or a placebo, in addition to their ongoing this compound therapy.[1]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 12.[1]
-
Secondary Endpoints: Changes from baseline in fasting plasma glucose and 2-hour postmeal glucose at week 12.[1]
Conclusion
The collective evidence from multiple clinical trials robustly supports the superior efficacy of this compound in combination therapy compared to its use as a monotherapy for the management of type 2 diabetes mellitus. The synergistic effects observed when this compound is combined with agents like metformin, sulfonylureas, and DPP-4 inhibitors lead to more significant reductions in key glycemic parameters, including HbA1c, FPG, and PPG. For researchers and drug development professionals, these findings underscore the importance of exploring and developing novel fixed-dose combinations incorporating this compound to optimize glycemic control and potentially improve long-term patient outcomes. Future research should focus on head-to-head trials comparing different this compound-based combination therapies to further refine treatment strategies for T2DM.
References
- 1. Sitagliptin added to this compound monotherapy improves glycemic control in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Addition of this compound to Glimepiride and Metformin have Better Glucose Control in Diabetics: A Prospective, Parallel-group and Open-label Comparative Study [imrpress.com]
Assessing the Long-Term Efficacy and Safety Profile of Voglibose in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term preclinical efficacy and safety of voglibose, a potent alpha-glucosidase inhibitor, with other drugs in its class, namely acarbose and miglitol. The information is compiled from various preclinical studies to aid in the assessment of its therapeutic potential.
Mechanism of Action
This compound, along with acarbose and miglitol, acts by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][2] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By delaying carbohydrate digestion and absorption, these inhibitors effectively reduce postprandial hyperglycemia.[1][2] While all three share this primary mechanism, variations in their inhibitory effects on different α-glucosidase enzymes and their pharmacokinetic profiles lead to differences in their efficacy and side-effect profiles.
Long-Term Efficacy in Preclinical Models
Preclinical studies in various animal models of diabetes and metabolic syndrome have demonstrated the long-term efficacy of this compound in improving glycemic control and other metabolic parameters.
Comparative Efficacy Data
The following table summarizes key findings from long-term preclinical studies of this compound and its comparators. It is important to note that direct head-to-head long-term preclinical studies are limited, and thus, comparisons are drawn from individual studies with varying experimental designs.
| Drug | Animal Model | Duration | Dosage | Key Efficacy Findings | Reference |
| This compound | Goto-Kakizaki (GK) rats (Type 2 Diabetes) | 6 months | 10 ppm in diet | Significantly lower postprandial blood glucose levels compared to untreated rats. Maintained significantly lower activities of maltase, sucrase, and isomaltase throughout the study. | [3] |
| This compound | High-fat diet-fed rats | 12 weeks | 7 mg/kg | Significantly reduced food consumption, feed efficiency, and body weight gain. Showed hypolipidemic and glucose-lowering effects. | [4] |
| This compound | Diabetic and obese mice | Not specified | Not specified | Suppressed the development of colorectal preneoplastic lesions, reduced serum glucose levels, and oxidative stress. | [5] |
| Acarbose | Alloxan-diabetic rats | 6 months | Not specified | Thicker glomerular basement membrane in untreated diabetic rats was mitigated with acarbose treatment. | [6] |
| Acarbose | C57BL/6 mice on a high-fat diet (Type 2 Diabetes) | 4 weeks (administered from week 18 of a 21-week diet) | 24 mg/kg | Significantly reduced postprandial glucose concentration and fasting glucose. Alleviated insulin resistance and prevented obesity development. | |
| Miglitol | Rabbits | Not specified | 1, 5, and 10 mg/kg (pre-ischemia) | Markedly reduced myocardial infarct size in a dose-dependent manner, suggesting a potential cardioprotective effect. | [7] |
| Miglitol | Diabetic Wistar fatty rats | 29 days | 40 mg/100 g of high-fat diet | Significantly decreased plasma glucose, glycoalbumin, and C-reactive protein levels. Elevated high-density lipoprotein-cholesterol. | [8] |
Long-Term Safety and Tolerability Profile
The preclinical safety assessment of this compound and its comparators has primarily focused on gastrointestinal effects, which are a known class effect of α-glucosidase inhibitors.
Comparative Safety Data
| Drug | Animal Model | Duration | Dosage | Key Safety Findings | Reference |
| This compound | Diabetic and obese mice | Not specified | Not specified | No adverse effects on major serum parameters were observed. | [5] |
| This compound | General Preclinical Data | Not specified | Not specified | Generally well-tolerated. The most common side effects are gastrointestinal (soft stools, diarrhea, flatulence, bloating). No adequate and well-controlled studies in pregnant animals are available. | [9] |
| Acarbose | Rats | Long-term | Up to 300 mg/kg daily | An initial study showed an excess of renal tumors at very high dosages, which was later attributed to carbohydrate malabsorption. With adequate glucose intake, no difference in tumor incidence was seen. | [10] |
| Acarbose | Rats | Not specified | Not specified | No significant toxicity or relation with subsequent comorbidities reported in numerous controlled trials and postmarketing surveillance. | [6] |
| Miglitol | General Preclinical and Clinical Data | Not specified | Not specified | Not linked to instances of clinically apparent acute liver injury. Gastrointestinal side effects are most common. Minimal hepatic metabolism. | [7] |
Experimental Protocols
Long-Term Efficacy Study of this compound in GK Rats
-
Animal Model: Spontaneous diabetic Goto-Kakizaki (GK) rats (a non-obese model of type 2 diabetes).
-
Treatment: this compound was administered as a dietary mixture at a concentration of 10 ppm for 6 months.
-
Efficacy Parameters:
-
Postprandial blood glucose levels were measured after a meal.
-
Intestinal disaccharidase (maltase, sucrase, isomaltase) activities were assayed.
-
Protein and mRNA expression of the sucrase-isomaltase (SI) complex were determined.
-
-
Protocol Summary: GK rats were divided into a this compound-treated group and an untreated control group. Body weight and food intake were monitored throughout the study. Blood samples were collected periodically to measure glucose levels. At the end of the 6-month treatment period, the small intestine was excised to measure enzyme activities and gene expression levels. A separate arm of the study involved stopping this compound administration after 6 months to observe the reversibility of its effects.[3]
Long-Term Efficacy and Safety Study of Acarbose in a High-Fat Diet Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of Type 2 Diabetes: Mice were fed a high-fat diet for 21 weeks.
-
Treatment: Starting at week 18, animals were orally administered acarbose at a dose of 24 mg/kg for 4 weeks. A metformin-treated group (200 mg/kg) was used as a comparator.
-
Efficacy and Safety Parameters:
-
Body weight gain, visceral fat mass, and adipocyte diameter.
-
Glucose tolerance starch test and insulin resistance test.
-
Fasting blood glucose.
-
-
Protocol Summary: Mice were maintained on a high-fat diet to induce a type 2 diabetes phenotype. From week 18 to 21, they received daily oral doses of either acarbose or metformin. Various metabolic parameters were assessed at weeks 17, 19, and 21 to evaluate the effects of the treatments on glycemic control and obesity-related markers.
Visualizations
Signaling Pathway of Alpha-Glucosidase Inhibition
Caption: Mechanism of action of alpha-glucosidase inhibitors in the small intestine.
Experimental Workflow for Preclinical Efficacy Assessment
Caption: General workflow for a long-term preclinical efficacy study of an alpha-glucosidase inhibitor.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Intestinal glucose sensing and regulation of intestinal glucose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Glucosidase Inhibitor this compound Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miglitol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Positive effects of acarbose in the diabetic rat are not altered by feeding schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the alpha-glucosidase inhibitor acarbose on the development of long-term complications in diabetic animals: pathophysiological and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Voglibose in Intestinal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Voglibose and its alternatives, Metformin and Acarbose, with a focus on intestinal inflammation. While in vivo studies suggest a promising anti-inflammatory role for this compound, direct evidence from in vitro studies using intestinal cell lines is currently limited. This document summarizes the existing data, provides detailed experimental protocols for future in vitro validation, and presents a comparative overview to guide further research and drug development.
Comparative Analysis of Anti-inflammatory Effects
The following tables summarize the available experimental data on the anti-inflammatory effects of this compound, Metformin, and Acarbose. It is important to note that the data for this compound is derived from in vivo animal studies, while the data for Metformin and Acarbose includes in vitro studies on intestinal cell lines.
Table 1: In Vivo Anti-inflammatory Effects
| Drug | Model | Key Findings |
| This compound | Type 2 diabetic KKAy mice | Decreased pro-inflammatory macrophages, reduced expression of NF-κB, and improved intestinal integrity.[1][2] Decreased blood levels of endotoxin, IL-1β, and IL-6.[1] |
| Metformin | Mouse model of IBD | Reduced disease activity index, decreased colonic histopathological score, and reduced expression of inflammatory mediators.[3][4] |
| Acarbose | Collagen-induced arthritis murine model | Reduced incidence and severity of arthritis, decreased frequency of Th17 cells in the intestinal lamina propria.[5] |
Table 2: In Vitro Anti-inflammatory Effects
| Drug | Cell Line | Key Findings |
| This compound | SW480 and SW837 (human colon cancer cell lines) | Did not inhibit cell proliferation.[3] (Note: This study did not directly assess anti-inflammatory effects in non-cancerous intestinal epithelial cells.) |
| Metformin | HT-29 (human colon cancer cell line) | Decreased expression of inflammatory cytokines in a dose-dependent manner.[3][4] |
| Mouse colon smooth muscle cells | Significantly reduced LPS-induced expression and secretion of TNF-α, IL-1α, M-CSF, and TCA-3.[3][6] Decreased levels of LPS-induced NF-κB phosphorylation.[3][6] | |
| Acarbose | - | Inferred anti-inflammatory effects through modulation of gut microbiota and production of short-chain fatty acids (SCFAs) like butyrate, which has known anti-inflammatory properties.[5] |
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound (Based on In Vivo Data)
Caption: Proposed mechanism of this compound's anti-inflammatory action in the intestine.
General Experimental Workflow for In Vitro Intestinal Inflammation Studies
Caption: A standard workflow for assessing anti-inflammatory drug effects in vitro.
Comparative Mechanisms of Action
Caption: Comparison of the anti-inflammatory mechanisms of this compound, Metformin, and Acarbose.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anti-inflammatory effects of this compound in intestinal cell lines.
Cell Culture and Differentiation of Caco-2 Cells
-
Cell Line: Caco-2 (human colorectal adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation:
-
Seed Caco-2 cells onto Transwell inserts (0.4 µm pore size) at a density of 1 x 10^5 cells/cm².
-
Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions, mimicking the intestinal barrier.
-
Change the culture medium every 2-3 days.
-
Induction of Inflammation in Caco-2 Monolayers
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from Escherichia coli.
-
Procedure:
-
After 21 days of differentiation, wash the Caco-2 monolayers with phosphate-buffered saline (PBS).
-
Add fresh, serum-free DMEM to both the apical and basolateral compartments of the Transwell inserts.
-
Add LPS to the apical compartment at a final concentration of 1-10 µg/mL to mimic bacterial-induced inflammation.[7]
-
Incubate for 24 hours at 37°C.
-
Drug Treatment
-
Procedure:
-
Prepare stock solutions of this compound, Metformin, and Acarbose in a suitable solvent (e.g., sterile water or DMSO) and further dilute to desired concentrations in serum-free DMEM.
-
Pre-treat the Caco-2 monolayers with the drugs for 1-2 hours before adding the inflammatory stimulus (LPS).
-
Alternatively, co-treat the cells with the drugs and LPS simultaneously.
-
Include appropriate vehicle controls.
-
Measurement of Pro-inflammatory Cytokines by ELISA
-
Cytokines to Measure: Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Procedure:
-
After the 24-hour incubation period, collect the cell culture supernatant from the basolateral compartment of the Transwell inserts.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6][8][9]
-
Briefly, this involves adding the supernatant to antibody-coated microplates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.
-
Measurement of NF-κB Activation by Western Blot
-
Target Protein: The p65 subunit of NF-κB.
-
Procedure:
-
After treatment, wash the Caco-2 monolayers with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the expression of p65 to a loading control protein, such as GAPDH or β-actin.[10][11]
-
Conclusion
The available evidence, primarily from in vivo studies, suggests that this compound possesses anti-inflammatory properties in the intestine, potentially through the modulation of gut microbiota and inhibition of the NF-κB signaling pathway. However, there is a clear need for in vitro studies using intestinal cell lines to directly validate these effects and elucidate the underlying cellular and molecular mechanisms. The provided experimental protocols offer a framework for conducting such validation studies. A direct comparison with established anti-inflammatory agents like Metformin, for which in vitro data is available, will be crucial in determining the therapeutic potential of this compound for intestinal inflammatory conditions. Future research in this area will be instrumental for drug development professionals in evaluating this compound as a candidate for treating intestinal inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Glucosidase Inhibitor this compound Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alterations in gene expressions of Caco-2 cell responses to LPS and ploy(I:C) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Voglibose: A Guide for Laboratory Professionals
The safe and compliant disposal of voglibose, an alpha-glucosidase inhibitor used in research and development, is critical for ensuring personnel safety and environmental protection. Adherence to established protocols minimizes risks associated with chemical waste and ensures compliance with federal, state, and local regulations. This guide provides essential procedural information for the proper handling and disposal of this compound waste in a laboratory setting.
General Disposal Principles
The primary principle for disposing of this compound is to treat it as a chemical waste product. It should not be disposed of in standard trash or flushed down the drain.[1][2][3] All disposal activities must comply with the guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and local authorities.[2][3][4]
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.[1][3][5] For operations that may generate dust, an N95 (US) or P1 (EN 143) dust mask is recommended.[1][3]
-
Avoid Dust Formation: Handle solid this compound in a way that minimizes the creation of dust.[1][3][6]
-
Ventilation: Ensure work is conducted in a well-ventilated area or under an appropriate exhaust ventilation system.[1][2]
Step-by-Step Disposal Procedure for this compound Waste
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including surplus or expired pure compounds, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE (e.g., gloves).
-
Segregate this compound waste from other waste streams. While this compound is not typically classified as hazardous waste for transport, it should be managed according to institutional and local chemical waste policies.[1][2][7]
-
-
Containerization:
-
Place all solid this compound waste into a suitable, clearly labeled, and sealable chemical waste container.[1][6]
-
For liquid waste (e.g., solutions containing this compound), use a designated, leak-proof container. Do not mix with other incompatible waste streams.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and any other information required by your institution’s environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area. Keep the container tightly closed in a dry and well-ventilated place.[1]
-
-
Final Disposal:
-
Arrange for pickup and disposal through a licensed and certified chemical waste disposal company.[1][3][5] The most common method for final disposal is incineration in a facility equipped with an afterburner and scrubber.[5]
-
Maintain all necessary documentation and records of the disposal process as required by regulations.[7]
-
This compound Waste Segregation and Containerization
| Waste Type | Container Requirement | Disposal Notes |
| Unused/Expired Solid this compound | Labeled, sealed, solid chemical waste container. | Offer to a licensed disposal company.[1] |
| Solutions Containing this compound | Labeled, sealed, liquid chemical waste container. | Do not pour down the drain.[1] |
| Contaminated Labware (Vials, etc.) | Sharps container (if sharp) or solid waste container. | Dispose of as unused product.[1] |
| Contaminated Gloves/PPE | Labeled, sealed, solid chemical waste container. | Dispose of in accordance with applicable laws and good laboratory practices.[1][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols: Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
Methodology for Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[2]
-
Don PPE: Wear appropriate PPE, including respiratory protection (N95 mask for dust), chemical-resistant gloves, and safety goggles.[6]
-
Containment: Prevent further spillage or leakage. Do not allow the product to enter drains.[1][2]
-
Cleanup:
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.[2]
-
Disposal: Treat all cleanup materials as this compound waste and dispose of them according to the procedures outlined above.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. abmole.com [abmole.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. canbipharm.com [canbipharm.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Comprehensive Safety and Handling Guide for Voglibose
This document provides essential safety protocols, operational plans, and disposal procedures for the handling of Voglibose in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this compound.
Hazard Identification and Quantitative Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes and upper respiratory tract.[1] It is crucial to handle it with care, following standard laboratory safety measures. The toxicological properties have not been exhaustively investigated.[1]
Key Safety and Chemical Data:
| Parameter | Value | Source |
| CAS Number | 83480-29-9 | [2] |
| Molecular Formula | C₁₀H₂₁NO₇ | [2][3] |
| Molecular Weight | 267.28 g/mol | [2][3] |
| Appearance | White to off-white powder | [4] |
| Oral LD50 (Mouse) | 14,700 mg/kg | |
| Oral LD50 (Rat) | 20 g/kg | |
| Storage Temperature | Recommended: -20°C. Store in a cool, dry, well-ventilated place. | [3][5][6] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of engineering controls and personal protective equipment is required.
Engineering Controls:
-
Ventilation: Use in an area with appropriate exhaust ventilation, especially where dust may be formed.[2][3][5][7] A chemical fume hood is recommended for handling the solid compound.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale & Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5] Prevents eye irritation from dust.[7] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile). | Handle with gloves and inspect them prior to use.[5] Use proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves after use.[3][7] |
| Skin and Body Protection | Laboratory coat. | Choose body protection appropriate for the concentration and amount of the substance being handled.[5][7] |
| Respiratory Protection | Not typically required with adequate ventilation. | If dust is generated and ventilation is insufficient, use a NIOSH-approved particulate respirator.[5][7] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Pre-Handling and Preparation
-
Area Preparation: Ensure the designated handling area (preferably a chemical fume hood) is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[1]
-
PPE Inspection: Don all required PPE as specified in the table above, ensuring each item is in good condition.
3.2. Handling the Compound
-
Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust and aerosols.[2][7]
-
Weighing: If weighing the powder, do so within a fume hood or a ventilated balance enclosure.
-
Contact Avoidance: Avoid direct contact with skin and eyes, and do not inhale the dust.[2][7]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[3][7]
3.3. Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]
-
Temperature: For long-term stability, store at the recommended temperature of -20°C.[3][5]
Emergency and Accidental Release Plan
4.1. First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician. | [3][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [3][5][7] |
| Eye Contact | Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. | [3][5][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician. | [2][3][7] |
4.2. Accidental Release (Spill) Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[3] Place the collected material into a suitable, closed, and labeled container for disposal.[3][5]
Disposal Plan
Proper disposal is critical to ensure environmental and personnel safety.
5.1. Unused Product Disposal
-
Dispose of the substance in accordance with all applicable federal, state, and local regulations.[2] For significant quantities, it is recommended to offer the surplus to a licensed disposal company.[5] Smaller quantities may sometimes be disposed of with household waste, but always check local regulations first.
5.2. Contaminated Material Disposal
-
PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with laboratory and institutional policies.[3][7]
-
Packaging: Dispose of the empty container as unused product.[5] All personal information on prescription labels should be scratched out to make it unreadable before disposing of the container.[8]
This compound Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling, storage, and disposal of this compound, including emergency procedures.
References
- 1. canbipharm.com [canbipharm.com]
- 2. abmole.com [abmole.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. raybiotech.com [raybiotech.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. advanceddiabetessupply.com [advanceddiabetessupply.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
